molecular formula C10H6BrNOS B1520770 2-(4-Bromophenyl)thiazole-5-carbaldehyde CAS No. 914348-78-0

2-(4-Bromophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520770
CAS No.: 914348-78-0
M. Wt: 268.13 g/mol
InChI Key: IIAXARYULRUREE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazole-5-carbaldehyde (CAS 914348-78-0) is a high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmacology, and is synthesized via methods such as the Hantzsch thiazole synthesis from phenacyl bromide precursors . Its molecular structure, which integrates a bromophenyl moiety and an aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures, particularly thiazole-linked hybrids . Researchers utilize this compound primarily as a key precursor in the development of novel therapeutic agents. Its applications include serving as a core structure in the synthesis of thiazolyl-pyrazoline and thiazolyl-pyrazole hybrids, which are investigated for a broad spectrum of pharmacological activities such as anticancer, antibacterial, anti-inflammatory, and antifungal properties . The aldehyde group is a critical reactive site for further chemical modifications, enabling the creation of diverse compound libraries for biological screening. This product is intended for research applications only and is not for medicinal, diagnostic, or personal use. Proper storage conditions (2-8°C under an inert atmosphere) are recommended to maintain stability and purity .

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAXARYULRUREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661673
Record name 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80661673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-78-0
Record name 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-bromophenyl)thiazole-5-carbaldehyde, a pivotal intermediate in contemporary drug discovery and materials science. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The title compound, featuring a reactive aldehyde and a synthetically versatile bromophenyl group, serves as a crucial building block for constructing complex molecular architectures with potential therapeutic applications, including anti-cancer and antimicrobial agents.[4][5][6] This document details the prevalent and most efficient synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale governing procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the preparation of this valuable compound.

Introduction and Strategic Overview

The 2-aryl-thiazole-5-carbaldehyde framework is a cornerstone for the synthesis of a diverse array of biologically active molecules. The aldehyde functionality at the C5 position is a versatile handle for subsequent chemical transformations such as Knoevenagel condensations, reductive aminations, and Wittig reactions, enabling the elaboration of the core structure.[4] The 4-bromophenyl substituent at the C2 position provides a strategic site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

  • Strategy A: Convergent Ring Formation. This approach involves the construction of the thiazole ring from precursors that already contain the necessary carbon framework, a classic example being the Hantzsch thiazole synthesis.[7][8] While direct, this strategy can be hampered by the limited availability or stability of the required α-haloketoaldehyde starting material.

  • Strategy B: Post-Cyclization Functionalization. This highly effective two-step strategy involves first synthesizing the stable 2-(4-bromophenyl)thiazole core, followed by the regioselective introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and excellent regiocontrol on electron-rich heterocyclic systems like thiazoles.[9][10]

Due to its reliability, scalability, and the commercial availability of starting materials, Strategy B is the preferred and most widely applied method in both academic and industrial settings. This guide will focus principally on this robust pathway.

Target Compound Profile
PropertyValueReference
IUPAC Name 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde
CAS Number 21166-30-3[11]
Molecular Formula C₁₀H₆BrNOS[11]
Molecular Weight 268.13 g/mol [11]
Appearance Typically a solid[12]

Preferred Synthetic Pathway: Hantzsch Synthesis followed by Vilsmeier-Haack Formylation

This robust two-stage process provides a reliable and efficient route to the target compound. The workflow begins with the construction of the thiazole ring system, followed by the introduction of the aldehyde.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 4-Bromothiobenzamide C 2-(4-Bromophenyl)thiazole A->C B 1,1-Diethoxy-2-bromoethane B->C E This compound C->E D POCl₃ + DMF (Vilsmeier Reagent) D->E

Caption: Overall workflow for the preferred two-stage synthesis.

Stage 1: Synthesis of 2-(4-Bromophenyl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[8] In this protocol, 4-bromothiobenzamide reacts with a synthetic equivalent of 2-bromoacetaldehyde, such as 1,1-diethoxy-2-bromoethane, which releases the aldehyde under acidic reaction conditions.

Mechanism Insight: The reaction is initiated by a nucleophilic S-alkylation of the thioamide sulfur onto the α-carbon of the halo-compound (Sₙ2 reaction).[7][8] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the stable, aromatic thiazole ring.[8]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiobenzamide (10.0 g, 46.3 mmol, 1.0 equiv).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the thioamide.

  • Reactant Addition: To the stirred solution, add 1,1-diethoxy-2-bromoethane (10.0 g, 50.7 mmol, 1.1 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure.

  • Precipitation: Pour the concentrated mixture into 200 mL of cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL) to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(4-bromophenyl)thiazole as a solid. Dry the product under vacuum.

Stage 2: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[10] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9]

Mechanism Insight: The thiazole ring is an electron-rich heterocycle. The C5 position is particularly nucleophilic and susceptible to electrophilic attack, driven by the electron-donating nature of the ring's sulfur atom.[1] The Vilsmeier reagent undergoes an electrophilic aromatic substitution reaction at the C5 position. The resulting iminium ion intermediate is stable until it is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[10]

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ reagents->vilsmeier Formation iminium Iminium Ion Intermediate vilsmeier->iminium thiazole 2-(4-Br-Ph)-Thiazole thiazole->iminium Electrophilic Attack product Target Aldehyde iminium->product Hydrolysis hydrolysis Aqueous Work-up (H₂O) hydrolysis->product

Caption: Logical workflow of the Vilsmeier-Haack formylation step.

  • Vilsmeier Reagent Preparation (Caution: Exothermic): In a three-neck 250 mL round-bottom flask fitted with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (30 mL). Cool the flask to 0 °C in an ice-water bath.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (6.5 mL, 70.0 mmol, 1.5 equiv) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(4-bromophenyl)thiazole (11.2 g, 46.6 mmol, 1.0 equiv) in anhydrous DMF (20 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 300 g of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the resulting slurry for 1 hour. Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 100 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Product Characterization

A successful synthesis should be confirmed by standard analytical techniques. The expected data provides a benchmark for researchers to validate their results.

AnalysisExpected Results
¹H NMR Signals expected for the 4-bromophenyl group (two doublets, ~7.6-7.8 ppm), a singlet for the thiazole C4-H (~8.3-8.5 ppm), and a singlet for the aldehyde proton (-CHO) (~9.9-10.1 ppm).
¹³C NMR Signals for the bromophenyl carbons, thiazole ring carbons (C2, C4, C5), and a characteristic downfield signal for the aldehyde carbonyl carbon (~185-190 ppm).[13]
Mass Spec (ESI+) Expected m/z for [M+H]⁺ at ~268/270, showing the characteristic isotopic pattern for a single bromine atom.
FT-IR A strong carbonyl (C=O) stretching band for the aldehyde at ~1680-1700 cm⁻¹.

Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Brominated Compounds: Generally toxic and irritants. Avoid inhalation and skin contact.

  • DMF: A potential reproductive toxin. Use in a fume hood and avoid skin contact.

  • Work-up Procedures: The quenching and neutralization steps of the Vilsmeier-Haack reaction are exothermic and involve gas evolution (CO₂). Perform these steps slowly and with efficient cooling and stirring to maintain control.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving an initial Hantzsch condensation to form the 2-(4-bromophenyl)thiazole core, followed by a regioselective Vilsmeier-Haack formylation. This pathway is advantageous due to its high efficiency, predictable regiochemistry, and the use of readily accessible starting materials. The resulting product is a highly valuable and versatile intermediate, poised for further elaboration in the synthesis of novel compounds for pharmaceutical and materials science applications. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently execute this important chemical transformation.

References

An In-Depth Technical Guide to 2-(4-Bromophenyl)thiazole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)thiazole-5-carbaldehyde. This heterocyclic compound, featuring a thiazole core linked to a bromophenyl group and bearing a reactive aldehyde functionality, serves as a valuable building block in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical characteristics, and spectroscopic profile. Detailed protocols for its synthesis, primarily through the formylation of a 2-arylthiazole precursor, are presented with mechanistic insights. Furthermore, the guide explores the reactivity of the aldehyde group in key synthetic transformations and discusses the compound's emerging role in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms.[1][2] This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products, including Vitamin B1 (Thiamine).[2] The incorporation of a thiazole nucleus can impart diverse pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

The this compound molecule combines three key features that make it a highly versatile synthetic intermediate:

  • The Thiazole Core: Provides a stable aromatic scaffold that is amenable to further functionalization and is known to interact with various biological targets.

  • The 4-Bromophenyl Group: The bromine atom serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity and the construction of more complex architectures.

  • The 5-Carbaldehyde Group: This reactive aldehyde functionality is a gateway for a multitude of chemical transformations, including the formation of Schiff bases, alkenes (via Wittig and Horner-Wadsworth-Emmons reactions), and carbon-carbon bonds through aldol and Knoevenagel condensations.[5]

This guide will provide a detailed exploration of these features, offering both theoretical understanding and practical protocols for the use of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

General Properties

The fundamental properties of the compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 914348-78-0
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Appearance Expected to be a solid at room temperature
Spectroscopic Profile (Predicted and Representative Data)

Due to the limited availability of published experimental spectra for this specific isomer, the following data is based on established principles of spectroscopic analysis for analogous structures.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet, typically downfield, in the range of δ 9.8-10.2 ppm.

  • Thiazole Proton (H4): A singlet for the proton at the C4 position of the thiazole ring, expected around δ 8.0-8.5 ppm.

  • Bromophenyl Protons: Two doublets, characteristic of a 1,4-disubstituted benzene ring, in the aromatic region (δ 7.5-8.0 ppm). These will appear as an AA'BB' system.

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

  • Thiazole Carbons: The C2, C4, and C5 carbons will have characteristic shifts. C2, being attached to both heteroatoms and the phenyl ring, will be significantly downfield.

  • Bromophenyl Carbons: Four signals for the aromatic carbons, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift.

The IR spectrum is a valuable tool for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1710 cm⁻¹, characteristic of an aromatic aldehyde.[6][7]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6][8] The presence of the lower wavenumber band is particularly diagnostic for an aldehyde.[6]

  • Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 267 and 269, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9][10]

  • Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO), the bromine atom (-Br), and cleavage of the thiazole ring.

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process: first, the construction of the 2-(4-bromophenyl)thiazole core, followed by the introduction of the aldehyde group at the C5 position.

Synthesis of the 2-(4-Bromophenyl)thiazole Precursor

A common method for the synthesis of 2-arylthiazoles is the Hantzsch thiazole synthesis or through modern cross-coupling strategies. A representative cross-coupling approach is outlined below.[11]

Diagram of the Synthesis of 2-(4-bromophenyl)thiazole

G cluster_0 Step 1: Synthesis of 2-(4-Bromophenyl)thiazole 2-Bromothiazole 2-Bromothiazole Grignard_Formation i-PrMgCl THF 2-Bromothiazole->Grignard_Formation Transmetalation ZnCl2·TMEDA Grignard_Formation->Transmetalation Coupling 1-Bromo-4-iodobenzene Pd(PPh3)4 Transmetalation->Coupling Product_1 2-(4-Bromophenyl)thiazole Coupling->Product_1

Caption: Synthesis of the thiazole precursor via a Negishi-type cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)thiazole [11]

  • Reaction Setup: Dissolve 2-bromothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

  • Grignard Formation: Slowly add a solution of isopropylmagnesium chloride in THF to the cooled solution. Stir the reaction mixture for 1 hour at this temperature.

    • Rationale: The Grignard reagent is formed to create a nucleophilic thiazole species.

  • Transmetalation: Add zinc chloride-tetramethylethylenediamine (TMEDA) complex to the reaction mixture and stir at room temperature for 1 hour.

    • Rationale: Transmetalation from magnesium to zinc creates a less reactive organozinc species, which is more suitable for the subsequent palladium-catalyzed cross-coupling and minimizes side reactions.

  • Cross-Coupling: Add 1-bromo-4-iodobenzene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Heat the mixture to reflux and stir for 1.5 hours.

    • Rationale: The palladium catalyst facilitates the coupling between the organozinc reagent and the aryl halide. 1-bromo-4-iodobenzene is used as the iodine is more reactive in the oxidative addition step of the catalytic cycle.

  • Work-up and Purification: After cooling, quench the reaction and extract the product with an organic solvent. Purify the crude product by silica gel column chromatography to yield 2-(4-bromophenyl)thiazole.

Formylation of 2-(4-Bromophenyl)thiazole: The Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the C5 position of the thiazole ring can be effectively achieved using the Vilsmeier-Haack reaction.[12][13][14] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[12][15]

Diagram of the Vilsmeier-Haack Reaction Mechanism

G cluster_1 Vilsmeier-Haack Formylation Precursor 2-(4-Bromophenyl)thiazole Electrophilic_Attack Electrophilic Aromatic Substitution at C5 Precursor->Electrophilic_Attack Reagents POCl3, DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ Reagents->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Intermediate Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Aqueous Work-up (H2O) Intermediate->Hydrolysis Final_Product 2-(4-Bromophenyl)thiazole- 5-carbaldehyde Hydrolysis->Final_Product

Caption: The Vilsmeier-Haack reaction for the formylation of the thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring under an inert atmosphere.

    • Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Reaction with Thiazole: Add a solution of 2-(4-bromophenyl)thiazole in DMF to the freshly prepared Vilsmeier reagent. Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Rationale: The electron-rich thiazole ring acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. The substitution occurs at the C5 position, which is activated for electrophilic attack.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium hydroxide or sodium acetate solution).

    • Rationale: The aqueous work-up hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The aldehyde group of this compound is a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[16][17] This reaction is a powerful tool for forming new carbon-carbon double bonds.[18]

Diagram of a Knoevenagel Condensation Workflow

G Start 2-(4-Bromophenyl)thiazole- 5-carbaldehyde Condensation Knoevenagel Condensation Start->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Condensation Base Weak Base (e.g., Piperidine, Pyrrolidine) Base->Condensation Product α,β-Unsaturated Product Condensation->Product

Caption: General workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[19][20] This reaction is highly valuable for the stereoselective synthesis of alkenes.[20][21]

Experimental Protocol: General Wittig Reaction

  • Ylide Formation: Prepare the Wittig reagent by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

    • Rationale: The strong base deprotonates the phosphonium salt to form the nucleophilic ylide.

  • Reaction with Aldehyde: Add a solution of this compound to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir until completion.

    • Rationale: The ylide attacks the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[22]

  • Work-up and Purification: Quench the reaction and purify the resulting alkene product using standard techniques.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest to researchers in drug discovery and materials science.

  • Anticancer Agents: Thiazole derivatives have been extensively investigated as potential anticancer agents.[3] The ability to elaborate the aldehyde and the bromophenyl moieties allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency against various cancer cell lines.

  • Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs.[2] Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens.[23]

  • Molecular Probes and Dyes: The conjugated system of the 2-arylthiazole core can be extended through reactions at the aldehyde position to create compounds with interesting photophysical properties, making them potential candidates for use as fluorescent probes or dyes.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in various fields of chemical research. Its well-defined structure, coupled with the versatile reactivity of its functional groups, provides a robust platform for the synthesis of complex molecules. This guide has provided a detailed overview of its chemical properties, reliable synthetic protocols, and key reactions. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this compound in driving innovation is undeniable.

References

Spectroscopic Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for their diverse biological activities, and the introduction of a bromophenyl group and a reactive carbaldehyde moiety offers a versatile scaffold for further chemical modifications in drug discovery and the development of novel organic materials.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectroscopic characteristics to aid in its identification, characterization, and application.

Molecular Structure and Key Features

This compound possesses a core structure consisting of a thiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a carbaldehyde group. The presence of the electronegative bromine atom and the electron-withdrawing aldehyde group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is an analysis of the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.95Singlet1HAldehyde proton (-CHO)
~8.60Singlet1HThiazole proton (H-4)
~7.85Doublet2HAromatic protons (ortho to thiazole)
~7.70Doublet2HAromatic protons (ortho to bromine)

Interpretation and Causality:

  • Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its direct attachment to the aromatic thiazole ring. This results in its characteristic downfield chemical shift.

  • Thiazole Proton (H-4) (~8.60 ppm): The single proton on the thiazole ring is expected to appear as a singlet at a downfield region. Its chemical shift is influenced by the anisotropic effect of the aromatic ring system and the electron-withdrawing nature of the adjacent aldehyde group.

  • Aromatic Protons (~7.85 and ~7.70 ppm): The four protons on the 4-bromophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating thiazole ring are shifted slightly upfield compared to those ortho to the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~185.0Aldehyde carbon (C=O)
~168.0Thiazole carbon (C-2)
~150.0Thiazole carbon (C-5)
~145.0Thiazole carbon (C-4)
~132.5Aromatic carbon (ipso- to thiazole)
~132.0Aromatic carbons (ortho to bromine)
~129.0Aromatic carbons (ortho to thiazole)
~125.0Aromatic carbon (ipso- to bromine)

Interpretation and Causality:

  • Aldehyde Carbon (~185.0 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a very low field.

  • Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the nitrogen and sulfur heteroatoms and the attached substituents. The C-2 carbon, bonded to the nitrogen and the bromophenyl group, is expected to be significantly deshielded.

  • Aromatic Carbons: The chemical shifts of the carbons in the bromophenyl ring are characteristic of a para-substituted system. The carbon atom attached to the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
267/269Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
239/241[M-CO]⁺
188[M-Br]⁺
154[C₇H₄NS]⁺

Interpretation and Causality:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7][8] Common fragmentation pathways for such aromatic aldehydes include the loss of a carbon monoxide molecule (CO) and the cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi resonance)
~1700StrongAldehyde C=O stretch
~1580Medium-StrongAromatic C=C stretch
~1470MediumThiazole ring stretch
~1070StrongC-Br stretch

Interpretation and Causality:

  • Aldehyde Group: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group, often appearing as a doublet due to Fermi resonance.[9][10]

  • Aromatic and Thiazole Rings: The absorptions in the 3100-3000 cm⁻¹ and ~1580 cm⁻¹ regions correspond to the C-H and C=C stretching vibrations of the aromatic rings, respectively.

  • C-Br Bond: The strong absorption around 1070 cm⁻¹ is indicative of the C-Br stretching vibration.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Accessory: ATR accessory with a diamond or germanium crystal

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

  • Spectral Range: 4000-400 cm⁻¹

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Functional_Groups Functional Group ID IR->Functional_Groups Functional_Groups->Structure

Caption: Workflow for the spectroscopic characterization of the compound.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)thiazole-5-carbaldehyde (CAS No. 914348-78-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, safety protocols, and its significant role as a precursor in the development of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted thiazole derivative characterized by a bromophenyl group at the 2-position and a formyl (aldehyde) group at the 5-position of the thiazole ring. This strategic arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

PropertyValueSource(s)
CAS Number 914348-78-0[1][2]
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Synonyms 2-(4-Bromophenyl)-5-thiazolecarboxaldehyde

Strategic Importance in Research and Development

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of the bromophenyl moiety and the reactive aldehyde group on this core structure in this compound offers several advantages in drug discovery and materials science:

  • Medicinal Chemistry: The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries.[3][4] The bromophenyl group provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. Derivatives of similar brominated thiazoles have shown promise as anticancer and antimicrobial agents.[3][4]

  • Materials Science: The conjugated system of the bromophenyl and thiazole rings suggests potential applications in the development of organic electronics and fluorescent probes.

Plausible Synthetic Pathways

Step 1: Synthesis of the 2-(4-Bromophenyl)thiazole Intermediate

The initial step would involve the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

Reaction:

  • α-Haloketone: 2-Bromo-1-(4-bromophenyl)ethanone

  • Thioamide: Thioformamide

Hantzsch_Synthesis

Detailed Protocol (Conceptual):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an equimolar amount of thioformamide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-(4-bromophenyl)thiazole.

Step 2: Formylation of the Thiazole Ring

The introduction of the aldehyde group at the 5-position of the thiazole ring can be achieved via an electrophilic substitution reaction, most commonly the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Reaction:

  • Substrate: 2-(4-Bromophenyl)thiazole

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)

Vilsmeier_Haack_Formylation

Detailed Protocol (Conceptual):

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-(4-bromophenyl)thiazole intermediate in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature low.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic. This step should be performed with caution as it can be exothermic. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Anticipated)

While specific experimental data for this compound is not available in the cited literature, the following are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm.

    • A singlet for the proton at the 4-position of the thiazole ring.

    • A set of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon in the range of δ 180-195 ppm.

    • Signals for the carbon atoms of the thiazole and bromophenyl rings in the aromatic region (δ 110-160 ppm).

  • FTIR (Infrared Spectroscopy):

    • A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aldehyde protons.

    • C=C and C=N stretching vibrations characteristic of the thiazole and benzene rings.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 268.13 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on structurally related compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be logically approached through established and reliable synthetic methodologies. As research in this area continues, it is anticipated that more detailed characterization and application data for this compound will become available.

References

Starting materials for 2-(4-Bromophenyl)thiazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The specific derivative, this compound, serves as a critical intermediate for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde and the potential for further functionalization at the bromine-substituted phenyl ring. This guide provides a detailed exploration of the primary synthetic strategies and the requisite starting materials for the preparation of this valuable building block.

Strategic Approaches to Synthesis

The construction of this compound can be broadly categorized into two primary synthetic routes:

  • Direct Thiazole Ring Construction (Hantzsch Synthesis and its Variations): This classical and highly versatile method involves the condensation of a thioamide with an α-halocarbonyl compound to directly form the thiazole ring.[1][3][4][5][6]

  • Post-Synthetic Modification of a Pre-formed Thiazole Ring: This approach entails the synthesis of a 2-(4-bromophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the 5-position, typically through an electrophilic formylation reaction.[7]

The selection of a particular strategy is often dictated by the availability of starting materials, desired scale of the reaction, and the potential for substituent diversification.

Strategy 1: Direct Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[3][4][6][8] The core transformation involves the reaction of a thioamide with an α-haloketone or α-haloaldehyde. To synthesize this compound, the key starting materials are 4-Bromothiobenzamide and a suitable 3-halo-2-oxopropanal derivative .

Starting Material 1: 4-Bromothiobenzamide

4-Bromothiobenzamide provides the 2-(4-bromophenyl) fragment of the target molecule. Its synthesis is crucial and can be achieved through several reliable methods.

Synthesis of 4-Bromothiobenzamide from 4-Bromobenzonitrile

A common and efficient method for the synthesis of thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[9]

Synthesis of 4-Bromothiobenzamide 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromothiobenzamide 4-Bromothiobenzamide 4-Bromobenzonitrile->4-Bromothiobenzamide NaHS, MgCl2, DMF Room Temp, 2h NaHS, MgCl2, DMF NaHS, MgCl2, DMF

Caption: Synthesis of 4-Bromothiobenzamide from 4-Bromobenzonitrile.

Experimental Protocol: Synthesis of 4-Bromothiobenzamide [9]

  • Prepare a slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) in DMF (40 mL).

  • To this slurry, add 4-bromobenzonitrile (11.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the resulting mixture into water (100 mL).

  • Collect the precipitated solid by filtration.

  • Resuspend the product in 1 N HCl (50 ml) and stir for an additional 30 minutes.

  • Filter the solid and wash with excess water.

  • Recrystallize the product from chloroform to obtain pure 4-bromothiobenzamide.

ReagentMolar Eq.Purpose
4-Bromobenzonitrile1.0Starting material
Sodium Hydrogen Sulfide~2.0Sulfide source
Magnesium Chloride1.0Activator
DMFSolventReaction medium
Starting Material 2: 3-Halo-2-oxopropanal Derivatives

The second key component for the Hantzsch synthesis is a three-carbon α-haloaldehyde or a synthetic equivalent that will form the C4-C5-aldehyde portion of the thiazole ring. These compounds can be reactive and are often used in situ or as their more stable acetal derivatives. A common precursor is 2,3-dihalopropanal.

The reaction of 4-bromothiobenzamide with a 3-halo-2-oxopropanal derivative directly yields the desired thiazole-5-carbaldehyde.

Hantzsch Synthesis of this compound cluster_0 Starting Materials 4-Bromothiobenzamide 4-Bromothiobenzamide This compound This compound 4-Bromothiobenzamide->this compound Condensation 3-Halo-2-oxopropanal 3-Halo-2-oxopropanal 3-Halo-2-oxopropanal->this compound Cyclization

Caption: Hantzsch synthesis of the target compound.

Strategy 2: Synthesis of 2-(4-Bromophenyl)thiazole Core Followed by Formylation

This alternative strategy involves the initial synthesis of the 2-(4-bromophenyl)thiazole core, followed by the introduction of the aldehyde group at the 5-position. This can be advantageous if the formylation precursors are more readily available or easier to handle.

Step 1: Synthesis of the 2-(4-Bromophenyl)thiazole Core

The 2-(4-bromophenyl)thiazole core can be synthesized via a Hantzsch reaction between 4-bromothiobenzamide and a 2-haloacetaldehyde or its synthetic equivalent. A common and stable precursor for 2-haloacetaldehyde is 2-bromo-1,1-diethoxyethane.

A closely related and well-documented synthesis is that of 2-amino-4-(4-bromophenyl)thiazole, which utilizes the readily available starting materials p-bromoacetophenone and thiourea.[10]

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole [10]

  • React p-bromoacetophenone with thiourea in the presence of a catalytic amount of iodine.

  • The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, can be isolated and purified.

While this provides a related thiazole, converting the 2-amino group to a hydrogen to obtain the desired 2-(4-bromophenyl)thiazole would require additional steps such as a diazotization followed by reduction.

A more direct route to the 2-(4-bromophenyl)thiazole core involves the reaction of 4-bromothiobenzamide and an appropriate α-haloacetaldehyde equivalent.

Step 2: Formylation of the 2-(4-Bromophenyl)thiazole Core

Once the 2-(4-bromophenyl)thiazole is obtained, the carbaldehyde group can be introduced at the 5-position via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[7]

The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Vilsmeier-Haack Formylation 2-(4-Bromophenyl)thiazole 2-(4-Bromophenyl)thiazole Intermediate_Complex Iminium Salt Intermediate 2-(4-Bromophenyl)thiazole->Intermediate_Complex Electrophilic Attack (Vilsmeier Reagent) POCl3, DMF POCl3, DMF This compound This compound Intermediate_Complex->this compound Aqueous Workup Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation of the thiazole core.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [7]

  • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(4-bromophenyl)thiazole to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat as required, monitoring by TLC.

  • Quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

ReagentMolar Eq.Purpose
2-(4-Bromophenyl)thiazole1.0Substrate
POCl₃1.1 - 1.5Vilsmeier reagent component
DMFSolvent/ReagentVilsmeier reagent component

Summary of Starting Materials

Synthetic StrategyKey Starting Materials
Direct Hantzsch Synthesis 1. 4-Bromothiobenzamide2. 3-Halo-2-oxopropanal (or equivalent)
Core Synthesis & Formylation 1. 4-Bromothiobenzamide2. 2-Haloacetaldehyde (or equivalent)3. POCl₃ and DMF (for formylation)
Alternative Core Synthesis 1. p-Bromoacetophenone2. Thiourea

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between a direct Hantzsch synthesis and a two-step approach involving the formylation of a pre-formed thiazole core will depend on laboratory-specific factors including the commercial availability and cost of the starting materials. Both routes offer robust and scalable methods for accessing this important synthetic intermediate, which is of significant interest to the drug development community. Careful consideration of the reactivity and handling requirements of the reagents, particularly the α-halocarbonyl compounds and the Vilsmeier reagent, is essential for successful and safe synthesis.

References

The Hantzsch Thiazole Synthesis: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

First described in 1887 by Arthur Hantzsch, the synthesis of a thiazole ring from an α-haloketone and a thioamide remains a cornerstone of heterocyclic chemistry.[1][2] Its enduring relevance is a testament to its reliability, high yields, and the pharmacological significance of the thiazole scaffold. Thiazole moieties are prevalent in a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, from its core mechanistic principles to modern, high-efficiency protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and explore contemporary modifications that enhance the sustainability and efficiency of this classic transformation.

The Core Mechanism: A Symphony of Nucleophilicity and Cyclization

The Hantzsch synthesis is a robust method for constructing the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen.[4] The overall transformation involves the condensation of an α-haloketone with a thioamide, resulting in the formation of a substituted thiazole and the elimination of water and a hydrogen halide.[4] The reaction's success hinges on a well-orchestrated sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This bimolecular nucleophilic substitution (S_N2) displaces the halide leaving group. The reactivity of the α-haloketone is significantly enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond.[5]

  • Intramolecular Cyclization: Following the initial S_N2 reaction, the nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole scaffold.

  • Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for this final step.

dot graph Hantzsch_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for reactants and intermediates Reactants [label="α-Haloketone + Thioamide", fillcolor="#F1F3F4"]; Intermediate1 [label="S-Alkylation Intermediate", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclic Hemiaminal Intermediate", fillcolor="#F1F3F4"]; Product [label="Substituted Thiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing reaction steps Reactants -> Intermediate1 [label="1. Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization"]; Intermediate2 -> Product [label="3. Dehydration"]; } "Hantzsch Thiazole Synthesis Mechanism"

Mechanistic Nuances and Regioselectivity

While the general mechanism is straightforward, several factors can influence the reaction's outcome, particularly its regioselectivity when using unsymmetrical thioamides.

  • Influence of pH: In neutral or basic conditions, the condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under strongly acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[6] This change in regioselectivity is attributed to the protonation state of the thioamide, which can alter the relative nucleophilicity of the sulfur and nitrogen atoms.

  • Substituent Effects: The electronic properties of the substituents on both the α-haloketone and the thioamide can influence the reaction rate. Electron-withdrawing groups on the α-haloketone can enhance the electrophilicity of the α-carbon, accelerating the initial S_N2 step. Conversely, electron-donating groups on the thioamide can increase its nucleophilicity. The stereochemical outcome of the reaction can also be influenced by substituents, with the rate of epimerization during thiazole formation being dependent on the stabilization of a cationic transition state during the dehydration of the thiazoline intermediate.[7][8]

Scope and Limitations: A Guide to Substrate Selection

The Hantzsch synthesis is remarkably versatile, accommodating a wide range of substituents on both the α-haloketone and thioamide components. However, like any named reaction, it has its limitations.

Reactant Component Favorable Substituents Challenging Substituents/Conditions Rationale
α-Haloketone α-Bromo and α-chloro ketones are most common. Aryl and alkyl R groups are well-tolerated.α-Iodo ketones can be overly reactive. Sterically hindered ketones may react slowly.The C-Br and C-Cl bonds offer a good balance of reactivity and stability. Steric bulk around the α-carbon can impede the initial S_N2 attack.[9]
Thioamide Thiourea, N-substituted thioureas, and various thioamides (aliphatic and aromatic) are suitable.Thioamides that are unstable in acidic or basic media.The stability of the thioamide is crucial for good yields. Some thioamides may decompose under the reaction conditions.[2]

Modern Variations: Enhancing Efficiency and Sustainability

While the classical Hantzsch synthesis is effective, modern organic synthesis demands greener, faster, and more efficient methodologies. Consequently, several modifications have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Hantzsch synthesis, it dramatically reduces reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[1][10][11][12]

Ultrasound-Assisted Synthesis

Sonication, or the use of ultrasound, provides an alternative energy source that can enhance reaction rates. The phenomenon of acoustic cavitation improves mass transfer and can lead to higher yields in shorter reaction times, often under milder conditions than conventional heating.[3][13][14][15][16]

Catalytic and Solvent-Free Approaches

To align with the principles of green chemistry, recent research has focused on developing catalytic and solvent-free versions of the Hantzsch synthesis.

  • Catalysis: A variety of catalysts, including reusable heterogeneous catalysts like silica-supported tungstosilicic acid and biocatalysts such as lipase, have been successfully employed to promote the reaction under milder conditions.[3][15]

  • Solvent-Free Conditions: Performing the reaction by grinding the solid reactants together, sometimes with a few drops of a liquid to initiate the reaction, represents an environmentally benign approach that minimizes solvent waste.[17][18][19][20]

Method Typical Reaction Time Energy Source Key Advantages
Classical Hantzsch HoursConventional HeatingWell-established, reliable.
Microwave-Assisted MinutesMicrowave IrradiationRapid, high yields, clean reactions.[1][10]
Ultrasound-Assisted Minutes to HoursSonicationMilder conditions, improved yields.[13][15]
Solvent-Free MinutesGrinding/Room Temp.Environmentally friendly, minimal waste.[17][18]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (A Self-Validating Workflow)

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic example of the Hantzsch synthesis. Each step includes a validation checkpoint to ensure the process is proceeding as expected.

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// Nodes for each step Start [label="1. Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Hantzsch Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="3. Neutralization & Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="4. Product Isolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="5. Purification (Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="6. Product Characterization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges connecting the steps Start -> Reaction [label="Combine reactants in methanol"]; Reaction -> Workup [label="Monitor by TLC until SM is consumed"]; Workup -> Isolation [label="Pour into Na2CO3 solution"]; Isolation -> Purification [label="Filter and wash the solid"]; Purification -> Characterization [label="Recrystallization if needed"]; } "Experimental Workflow for 2-Amino-4-phenylthiazole Synthesis"

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol--5 mL
5% Sodium Carbonate (aq)--20 mL
Step-by-Step Procedure
  • Reagent Preparation & Reaction Setup:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add 5 mL of methanol to the vial.

    • Validation: Ensure all solids are well-dispersed in the solvent before heating.

  • Hantzsch Reaction:

    • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[4]

    • Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-bromoacetophenone spot indicates the reaction is complete.

  • Neutralization and Precipitation:

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.[4]

    • Validation: A precipitate should form upon neutralization. The purpose of the sodium carbonate is to neutralize the HBr byproduct and deprotonate the thiazole product, reducing its solubility in the aqueous medium.

  • Product Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water to remove any inorganic salts.

    • Validation: The filtrate should be clear, and the collected solid should be a crystalline material.

  • Drying and Characterization:

    • Spread the collected solid on a tared watch glass and allow it to air dry.

    • Once dry, determine the mass of the product and calculate the percent yield.

    • Characterize the product by determining its melting point and acquiring an NMR spectrum. The crude product is often of sufficient purity for characterization.[4]

    • Validation: Compare the obtained data with literature values (Expected Melting Point: ~151°C). The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the amine protons.

Conclusion

The Hantzsch thiazole synthesis, while over a century old, remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its robustness, predictability, and the biological importance of its products ensure its continued application in drug discovery and development. By understanding the mechanistic underpinnings and embracing modern modifications such as microwave and ultrasound assistance, researchers can execute this classic transformation with enhanced speed, efficiency, and environmental consciousness. This guide serves as a foundation for both the novice and the experienced scientist to confidently apply the Hantzsch synthesis to create novel thiazole-containing molecules with therapeutic potential.

References

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that is consistently found in a multitude of biologically active compounds.[1] From naturally occurring vitamins like thiamine to blockbuster synthetic drugs, the thiazole moiety is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. For each therapeutic area, we will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This guide is intended to be a comprehensive resource for researchers actively engaged in the discovery and development of novel thiazole-based therapeutic agents.

The Enduring Promise of the Thiazole Nucleus in Therapeutics

The thiazole ring's prevalence in clinically approved drugs, such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole, underscores its therapeutic significance.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and various non-covalent interactions, allow for high-affinity binding to a wide array of biological targets.[4] The ongoing challenge of drug resistance and the need for more effective and safer therapies continue to drive the exploration of novel thiazole derivatives.[5] This guide will provide the foundational knowledge and practical methodologies to empower researchers in this critical endeavor.

Anticancer Activity of Thiazole Derivatives: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][6] Their therapeutic potential stems from their ability to interact with key cancer-related targets and disrupt critical signaling pathways.[4]

Mechanisms of Anticancer Action

The anticancer activity of thiazole derivatives is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial kinases.[7]

  • Induction of Apoptosis: A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by DNA fragmentation and changes in mitochondrial membrane potential.[7]

  • Cell Cycle Arrest: Many thiazole-containing compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.[8]

  • Kinase Inhibition: Thiazole derivatives have been successfully designed to target and inhibit various protein kinases that are often dysregulated in cancer, such as those in the PI3K/AKT/mTOR signaling pathway.[2][9]

Signaling Pathway: Thiazole Derivatives in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->AKT Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Thiazole->CellCycleArrest Induces

Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[10]
4c HepG2 (Liver)7.26 ± 0.44[10]
4a MCF-7 (Breast)12.7 ± 0.77[10]
4a HepG2 (Liver)6.69 ± 0.41[10]
2a MDA-MB-231 (Breast)Significant Inhibition[11]
2e MDA-MB-231 (Breast)Significant Inhibition[11]
2f HeLa (Cervical)Significant Inhibition[11]
4b MDA-MB-231 (Breast)3.52[12]
4d MDA-MB-231 (Breast)1.21[12]
8 MCF-7 (Breast)3.36 µg/ml[8]
7a MCF-7 (Breast)4.75 µg/ml[8]
5 A549 (Lung)0.452[13]
Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Workflow: MTT Assay

G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Thiazole Derivative Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read G Start Prepare seeded agar plate CreateWells Create wells in the agar Start->CreateWells AddCompound Add Thiazole Derivative to wells CreateWells->AddCompound Incubate Incubate the plate AddCompound->Incubate Measure Measure the zone of inhibition Incubate->Measure G ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivative Thiazole->COX Inhibition Thiazole->LOX Inhibition

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, including the essential vitamin B1 (thiamine) and numerous pharmaceuticals.[1] Its unique electronic structure imparts distinct reactivity patterns to its substituents, making it a versatile scaffold in medicinal chemistry and drug discovery.[1] When a formyl group (an aldehyde) is appended to this heterocyclic core, it becomes a powerful synthetic handle, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of the aldehyde group on the thiazole nucleus, offering both mechanistic insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape of Thiazole Aldehydes: A Tale of Competing Influences

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In thiazole aldehydes, this electrophilicity is significantly modulated by the electronic properties of the thiazole ring itself. The ring's nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring and enhances the electrophilicity of the attached aldehyde. Conversely, the sulfur atom can donate electron density through resonance. The position of the aldehyde group on the thiazole ring is therefore a critical determinant of its reactivity.

Generally, the thiazole ring is considered electron-deficient, which increases the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple aromatic aldehyde like benzaldehyde.[2][3] This heightened reactivity is a key consideration in designing synthetic routes involving thiazole aldehydes.

Knoevenagel_Workflow cluster_reactants Reactant Preparation start Start aldehyde Dissolve Thiazole Aldehyde in Solvent (e.g., Ethanol) start->aldehyde end End methylene Add Active Methylene Compound (e.g., Malononitrile) aldehyde->methylene catalyst Add Catalytic Amount of Weak Base (e.g., Piperidine) methylene->catalyst reaction Heat the Mixture (e.g., Reflux) catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool and Precipitate Product monitoring->workup Reaction Complete purification Filter, Wash, and Dry the Product workup->purification purification->end HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Thiazole_Aldehyde Thiazole Aldehyde Thiazole_Aldehyde->Intermediate Alkene (E)-Alkene Intermediate->Alkene Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

References

The Bromophenyl Group in Thiazole Derivatives: A Guide to Structure-Activity Relationships and Mechanistic Roles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This technical guide delves into the specific, yet profound, influence of the bromophenyl moiety when appended to the thiazole scaffold. We will explore how the unique physicochemical properties of the bromine atom—its size, electronegativity, and lipophilicity—drive the biological activity of these derivatives, particularly in the realms of oncology and infectious diseases. By synthesizing data from structure-activity relationship (SAR) studies, mechanistic investigations, and computational analyses, this document provides researchers and drug development professionals with a comprehensive understanding of why the bromophenyl group is a critical pharmacophore in the design of next-generation thiazole-based therapeutics.

The Strategic Importance of the Bromophenyl Moiety

While the thiazole nucleus provides a rigid, aromatic scaffold capable of diverse molecular interactions, its therapeutic efficacy is often unlocked by the nature of its substituents. The incorporation of a phenyl ring is a common strategy to explore hydrophobic interactions within target proteins. The further addition of a bromine atom to this phenyl ring introduces several key physicochemical characteristics that can dramatically enhance biological activity.

  • Electronegativity and Polarity: Bromine is a highly electronegative halogen. Its electron-withdrawing nature can modulate the electron density of the entire molecule, influencing pKa and the potential for hydrogen bonding at other sites. This electronic effect is often cited as a reason for improved activity.[2]

  • Lipophilicity: The bromine atom significantly increases the lipophilicity (fat-solubility) of the compound. This is a critical factor in pharmacokinetics, as it can enhance the molecule's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, thereby improving access to intracellular targets.

  • Size and Steric Influence: As a larger atom, bromine can provide the steric bulk necessary for optimal orientation within a protein's binding pocket, creating more extensive and favorable van der Waals contacts.

  • Halogen Bonding: A crucial, non-covalent interaction that is gaining recognition in drug design. The bromine atom possesses an electropositive region on its outermost surface (the σ-hole), which can form a highly directional and stabilizing interaction with an electron-dense atom (like oxygen or nitrogen) in a protein active site. This specific "halogen bond" can significantly increase binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic studies of bromophenyl-thiazole derivatives have revealed consistent patterns that are crucial for rational drug design. The placement of the bromine atom and its interplay with other functional groups are determinants of potency and selectivity.

The Primacy of para-Substitution

A recurring theme in the literature is the superior biological activity observed when the bromine atom is located at the para (4th) position of the phenyl ring.[1][2] This suggests that the binding pockets of the relevant biological targets have a specific topology. A para-substituted bromine atom extends linearly from the thiazole core, allowing it to probe deeper into a hydrophobic channel or form a critical halogen bond at the distal end of the active site. In contrast, ortho or meta substitutions would project the bromine atom at different angles, potentially causing steric clashes or failing to engage with the key interaction points.

Synergy with Other Molecular Features

The activity of the 4-bromophenyl group is not standalone; it is heavily influenced by the chemical nature of the rest of the molecule. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the addition of Schiff base moieties (R-CH=N-) at the 2-amine position led to compounds with potent antimicrobial and anticancer activities.[1] This indicates a synergistic relationship where the 4-bromophenyl group provides a strong anchoring and lipophilic component, while the Schiff base portion can be modified to fine-tune activity and target specificity.

The diagram below illustrates the key SAR principles for enhancing the biological activity of thiazole derivatives centered around the bromophenyl group.

SAR_Principles Thiazole_Core Thiazole Core Bromophenyl 4-Bromophenyl Group Thiazole_Core->Bromophenyl Essential for Lipophilicity & Anchoring Other_Substituents Other Substituents (e.g., at C2, C5) Thiazole_Core->Other_Substituents Fine-tuning & Target Specificity Activity Enhanced Biological Activity (Anticancer, Antimicrobial) Bromophenyl->Activity Key Driver of Potency (para-position is optimal) Other_Substituents->Activity Modulates Potency & Spectrum of Activity EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization BPT Bromophenyl-Thiazole Derivative BPT->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis leads to Research_Workflow cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Mechanistic Studies cluster_3 Lead Optimization Design In Silico Design & Target Selection Synthesis Chemical Synthesis (e.g., Hantzsch reaction) Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., SRB Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Docking Molecular Docking (In Silico) Anticancer->Docking Antimicrobial->Docking Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) Docking->Enzyme_Assay Apoptosis_Assay Cell-Based Assays (e.g., Apoptosis, Cell Cycle) Enzyme_Assay->Apoptosis_Assay Lead_Opt Lead Optimization Apoptosis_Assay->Lead_Opt

References

A Technical Guide to 2-(4-Bromophenyl)thiazole-5-carbaldehyde: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[1][3] The compound 2-(4-Bromophenyl)thiazole-5-carbaldehyde is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[4] The presence of the reactive aldehyde group at the C5 position, combined with the bromophenyl moiety at C2, offers synthetic chemists a versatile platform for diversification and the exploration of structure-activity relationships (SAR).

A Historical Perspective: The Convergence of Foundational Reactions

The history of this compound is not marked by a singular moment of discovery but rather by the logical convergence of two powerful and well-established synthetic methodologies: the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.

The journey begins with the pioneering work of Arthur Hantzsch in 1887, who first reported the synthesis of thiazoles through the condensation of α-haloketones with thioamides.[2][3] This robust and versatile method remains a cornerstone of heterocyclic chemistry to this day. The Hantzsch synthesis provided a reliable route to a wide array of substituted thiazoles, laying the groundwork for future investigations into their chemical and biological properties.

Parallel to the advancements in heterocyclic synthesis, the early 20th century saw the development of a crucial formylation technique. In 1927, Anton Vilsmeier and Albrecht Haack discovered that an activated aromatic compound could be formylated using a reagent generated from phosphorus oxychloride and a substituted amide, typically N,N-dimethylformamide (DMF).[5][6] This electrophilic aromatic substitution, now known as the Vilsmeier-Haack reaction, proved to be an exceptionally mild and efficient method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[5][7]

The eventual synthesis of this compound represents the strategic application of these two landmark reactions. First, the construction of the core 2-(4-bromophenyl)thiazole ring, likely via a Hantzsch-type synthesis, followed by the regioselective formylation of the electron-rich C5 position of the thiazole ring using the Vilsmeier-Haack reagent. The calculated π-electron density of the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution, making it the logical target for formylation.[2]

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is a two-stage process that showcases fundamental principles of organic chemistry.

Stage 1: Construction of the 2-(4-Bromophenyl)thiazole Core

The initial step involves the synthesis of the 2-arylthiazole scaffold. While several methods exist, the Hantzsch synthesis and its variations are the most common. A representative modern approach involves the reaction of 4-bromothiobenzamide with an α-halocarbonyl compound.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

With the 2-(4-bromophenyl)thiazole precursor in hand, the crucial aldehyde functionality is introduced at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and mild conditions. The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich thiazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Detailed Synthetic Protocol: A Validated Laboratory Methodology

The following protocol provides a step-by-step guide for the synthesis of this compound, starting from the readily available 2-amino-4-(4-bromophenyl)thiazole. This approach is advantageous as the starting material is commercially available.[8][9]

Part A: Synthesis of 2-(4-Bromophenyl)thiazole

This initial step is often a prerequisite for the subsequent formylation if starting from more basic materials. A common route is the reaction between p-bromoacetophenone and thiourea in the presence of a catalyst like iodine to form 2-amino-4-(4-bromophenyl)thiazole, which can then be deaminated.[10] Alternatively, palladium-catalyzed cross-coupling reactions can be employed.[11]

Part B: Vilsmeier-Haack Formylation of 2-(4-Bromophenyl)thiazole

Materials and Reagents:

  • 2-(4-Bromophenyl)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-Bromophenyl)thiazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Formation of the Vilsmeier Reagent: In a separate flask, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-(4-Bromophenyl)thiazole in DCE at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Summary:

CompoundMolecular FormulaMolecular WeightAppearanceCAS Number
This compoundC₁₀H₆BrNOS268.13 g/mol Solid383142-67-4

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Thiazole Core Synthesis cluster_stage2 Stage 2: Vilsmeier-Haack Formylation Start Starting Materials (e.g., 4-Bromothiobenzamide) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Thiazole 2-(4-Bromophenyl)thiazole Hantzsch->Thiazole Formylation Electrophilic Substitution (Formylation) Thiazole->Formylation Intermediate POCl3_DMF POCl3 + DMF (Vilsmeier Reagent Formation) POCl3_DMF->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion and Future Directions

This compound stands as a testament to the enduring power of classic organic reactions in modern chemical synthesis. Its preparation, rooted in the foundational work of Hantzsch and Vilsmeier-Haack, provides a gateway to a vast chemical space of potentially bioactive molecules. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. As the quest for novel therapeutics continues, this valuable building block will undoubtedly play a significant role in the discovery and development of the next generation of drugs. The ongoing exploration of its derivatives in anticancer, antimicrobial, and other therapeutic areas underscores its importance in medicinal chemistry.[12][13][14]

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)thiazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

In the landscape of contemporary drug discovery, the thiazole nucleus stands out as a "privileged scaffold". This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. Its prevalence in FDA-approved drugs, ranging from anticancer agents like Dasatinib to anti-inflammatory medications such as Meloxicam, underscores its therapeutic significance. The thiazole ring's unique electronic properties and its capacity for diverse chemical modifications allow medicinal chemists to meticulously sculpt molecules to achieve desired pharmacological profiles.

This document provides an in-depth guide to the utility of a specific, highly versatile building block: 2-(4-Bromophenyl)thiazole-5-carbaldehyde . We will explore its synthesis, physicochemical properties, and its application as a pivotal intermediate in the generation of novel therapeutic candidates. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals aiming to harness the potential of this powerful synthetic intermediate.

Physicochemical Properties and Synthesis of this compound

The strategic placement of a reactive aldehyde group at the 5-position and a versatile bromophenyl moiety at the 2-position makes this compound an ideal starting point for combinatorial library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Conceptual Synthetic Pathway:

The logical synthetic workflow would first involve the synthesis of the 2-(4-bromophenyl)thiazole core, followed by formylation.

G cluster_0 Part 1: Synthesis of 2-(4-Bromophenyl)thiazole cluster_1 Part 2: Formylation A 4-Bromothiobenzamide C Hantzsch Thiazole Synthesis A->C B α-Haloacetaldehyde or equivalent B->C D 2-(4-Bromophenyl)thiazole C->D F Vilsmeier-Haack Reaction D->F E POCl₃ + DMF E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules: A Protocol for Schiff Base Derivatives

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations. One of the most direct and fruitful applications is the synthesis of Schiff bases (imines) through condensation with primary amines. These Schiff bases can themselves be potent bioactive molecules or can serve as intermediates for further elaboration.

This protocol details the synthesis of a series of hydrazinyl-thiazole derivatives, a class of compounds that has demonstrated promising anti-diabetic properties.

Protocol: Synthesis of 2-[(Arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehyde Derivatives

This protocol is adapted from a known procedure for a similar thiazole-5-carbaldehyde scaffold and is expected to be highly applicable.

Materials:

  • This compound

  • Hydrazine hydrate

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

Step 1: Synthesis of the Hydrazone Intermediate

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.

  • To this solution, add 1.1 equivalents of hydrazine hydrate.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC. The starting aldehyde should be consumed, and a new, more polar spot corresponding to the hydrazone should appear.

  • Upon completion, the hydrazone product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of the Final Schiff Base Derivatives

  • In a 50 mL round-bottom flask, suspend 1.0 equivalent of the hydrazone intermediate from Step 1 in 15 mL of ethanol.

  • Add 1.05 equivalents of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) to obtain the pure Schiff base derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Biological Significance

The this compound scaffold offers multiple points for diversification, allowing for a systematic exploration of the structure-activity relationship.

SAR cluster_scaffold Core Scaffold cluster_mods Modification Points & Their Impact scaffold R1 Position 2: 4-Bromophenyl - Halogen bonding potential - Can be modified via Suzuki/Buchwald-Hartwig coupling Activity Biological Activity (e.g., Anticancer, Antidiabetic, Antimicrobial) R1->Activity R2 Position 5: Aldehyde Derivatives - Schiff bases, hydrazones, etc. - Modulates polarity and H-bonding R2->Activity R3 Thiazole Ring - Core pharmacophore - Can be substituted at position 4 R3->Activity Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK P1 Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->P1 TF Transcription Factors P1->TF Nuc Nucleus TF->Nuc Prolif Cell Proliferation, Angiogenesis, Survival Nuc->Prolif Inhibitor 2-(4-Bromophenyl)thiazole Derivative Inhibitor->RTK Inhibition

Applications of 2-(4-Bromophenyl)thiazole-5-carbaldehyde in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds have made it a "privileged scaffold" for the development of therapeutic agents targeting a wide array of diseases.[1][2] In oncology, the thiazole moiety is a key component of several clinically approved drugs, such as the kinase inhibitor Dasatinib, underscoring its significance in the design of novel anticancer agents.[3] The 2-phenylthiazole core, in particular, has been extensively explored, with derivatives demonstrating potent activity against various cancers by targeting critical cellular pathways.[4]

This document focuses on 2-(4-Bromophenyl)thiazole-5-carbaldehyde , a versatile synthetic intermediate poised for the generation of novel anticancer drug candidates. The presence of a reactive aldehyde group at the 5-position of the thiazole ring offers a strategic handle for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and carboxamides.[5][6] The 4-bromophenyl substituent at the 2-position not only influences the molecule's overall conformation and electronic distribution but also serves as a potential site for further chemical modification, for instance, through cross-coupling reactions. While direct biological data on this compound is emerging, the extensive research on structurally related compounds provides a strong rationale for its exploration in cancer drug discovery.

This guide provides an in-depth overview of the potential applications of this compound in cancer research, detailing plausible mechanisms of action and providing step-by-step protocols for its investigation as a precursor to novel anticancer agents.

Plausible Mechanisms of Action for Derivatives of this compound

Based on the established bioactivity of related thiazole-containing compounds, derivatives of this compound are hypothesized to exert their anticancer effects through various mechanisms:

  • Inhibition of Protein Kinases: Many thiazole derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key players in tumor growth, proliferation, and angiogenesis.[1] The 2-phenylthiazole scaffold can effectively occupy the ATP-binding pocket of these kinases, leading to the downregulation of their signaling pathways.

  • Disruption of Microtubule Dynamics: The cytoskeleton, particularly the microtubule network, is a validated target for cancer chemotherapy. Certain thiazole-containing molecules have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Thiazole derivatives have been reported to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][4]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many cancers. Novel thiazole hybrids have demonstrated the ability to inhibit key components of this pathway, such as PI3Kα, leading to reduced phosphorylation of Akt and mTOR and ultimately, decreased cancer cell proliferation.[8]

Plausible Signaling Pathway Inhibition by Thiazole Derivatives Potential Inhibition of Pro-Survival Signaling Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Tubulin Tubulin Polymerization Thiazole_Derivative This compound Derivative Thiazole_Derivative->RTK Inhibits Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->Tubulin Inhibits

Caption: Potential mechanisms of action for this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel compounds derived from this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Expertise & Experience (Causality Behind Experimental Choices):

  • Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended to assess the breadth of activity.[1] Including a non-cancerous cell line (e.g., HEK293) is crucial for evaluating preliminary selectivity.

  • DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds. However, it can be toxic to cells at higher concentrations. Keeping the final DMSO concentration below 0.5% (v/v) is a standard practice to minimize solvent-induced cytotoxicity.

  • MTT Incubation Time: The 4-hour incubation with MTT allows for sufficient reduction of the tetrazolium salt to formazan by metabolically active cells. This timeframe is a balance between signal generation and potential artifacts from prolonged incubation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Test compound derived from this compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., cisplatin or doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Expertise & Experience (Self-Validating System):

  • Controls are Critical: The inclusion of unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only is essential for setting the proper gates on the flow cytometer and for compensation.

  • Time-Sensitive Assay: Apoptosis is a dynamic process. It is important to perform the staining and analysis promptly after cell harvesting to obtain an accurate snapshot of the apoptotic state of the cell population.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is detected in the FITC channel (typically FL1), and PI is detected in the PE or PerCP channel (typically FL2 or FL3).

    • Use the single-stained controls to set up compensation and gates.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Experimental Workflow for In Vitro Evaluation Workflow for Preliminary Anticancer Screening Start Synthesize Derivative from This compound Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock MTT_Assay Perform MTT Assay (48h treatment) Prepare_Stock->MTT_Assay Cell_Culture Culture Cancer and Non-Cancerous Cell Lines Cell_Culture->MTT_Assay Apoptosis_Assay Perform Annexin V/PI Assay (24h treatment at IC50) Cell_Culture->Apoptosis_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination IC50_Determination->Apoptosis_Assay Use IC50 concentration Mechanism_Studies Further Mechanistic Studies (Western Blot, Cell Cycle Analysis) IC50_Determination->Mechanism_Studies Promising IC50 Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->Mechanism_Studies Significant Apoptosis

Caption: A streamlined workflow for the initial in vitro evaluation of novel anticancer compounds.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of a 2-(4-Bromophenyl)thiazole-5-carboxamide Derivative (Compound X)

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma12.3 ± 2.1
HepG2Hepatocellular Carcinoma15.8 ± 2.5
HCT-8Colon Cancer10.2 ± 1.8
HEK293Normal Embryonic Kidney> 100

Table 2: Hypothetical Effect of Compound X on Apoptosis in MCF-7 Cells (24h treatment at IC50)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.32.5 ± 0.82.3 ± 0.7
Compound X (8.5 µM)55.7 ± 4.128.9 ± 3.515.4 ± 2.9

Conclusion and Future Directions

This compound represents a valuable starting material for the synthesis of novel thiazole-based anticancer agents. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of its derivatives. Future work should focus on synthesizing a library of diverse compounds from this precursor and evaluating their efficacy and mechanism of action in a broader range of cancer models, including in vivo studies. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity, ultimately paving the way for the development of new and effective cancer therapies.

References

The Strategic Intermediate: 2-(4-Bromophenyl)thiazole-5-carbaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-(4-bromophenyl)thiazole-5-carbaldehyde has emerged as a pivotal building block, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The thiazole ring is a well-established pharmacophore, present in a multitude of FDA-approved drugs and clinical candidates, owing to its ability to engage in a variety of biological interactions.[1][2][3] The incorporation of a 4-bromophenyl substituent at the 2-position of the thiazole ring provides a handle for further functionalization via cross-coupling reactions, while the carbaldehyde group at the 5-position serves as a versatile anchor for the introduction of diverse functionalities through a range of chemical transformations. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics.

I. Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence starting from the readily available p-bromoacetophenone. The first step is the Hantzsch thiazole synthesis to form the core thiazole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality.

Step 1: Synthesis of the Precursor - 4-(4-Bromophenyl)thiazol-2-amine

The initial step involves the cyclocondensation of p-bromoacetophenone with thiourea in the presence of a halogenating agent, typically iodine, to yield 4-(4-bromophenyl)thiazol-2-amine.

Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

Reagent/SolventMolecular WeightMolesEquivalentsAmount
p-Bromoacetophenone199.04 g/mol 0.1 mol1.019.9 g
Thiourea76.12 g/mol 0.2 mol2.015.2 g
Iodine253.81 g/mol 0.1 mol1.025.4 g
Ethanol---200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-bromoacetophenone (19.9 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and ethanol (200 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add iodine (25.4 g, 0.1 mol) to the mixture in portions over 15 minutes. The reaction is exothermic, and the color of the solution will turn dark brown.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water with stirring.

  • Neutralize the solution with a saturated sodium thiosulfate solution to remove any unreacted iodine.

  • Further neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford 4-(4-bromophenyl)thiazol-2-amine as a crystalline solid.

Expected Yield: 75-85%

Characterization Data:

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 188-192 °C

  • IR (KBr, cm⁻¹): 3420 (N-H str.), 3100 (C-H str., aromatic), 1620 (C=N str.), 820 (C-Br str.)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.75 (d, 2H), 7.60 (d, 2H), 7.20 (s, 2H, NH₂), 7.10 (s, 1H, thiazole-H)

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, the 2-amino group of the thiazole precursor is first removed via diazotization followed by reduction, and then the resulting 2-(4-bromophenyl)thiazole is formylated at the C5 position. A more direct approach, though potentially lower yielding, involves the direct formylation of a protected 2-aminothiazole derivative. For a more robust and higher-yielding synthesis, the deaminated intermediate is preferred.

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-Bromophenyl)thiazole

This protocol assumes the synthesis of 2-(4-bromophenyl)thiazole from 4-(4-bromophenyl)thiazol-2-amine via diazotization and reduction as a preceding step, which is a standard procedure and not detailed here.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-(4-Bromophenyl)thiazole254.12 g/mol 0.05 mol1.012.7 g
N,N-Dimethylformamide (DMF)73.09 g/mol 0.15 mol3.011.0 mL
Phosphorus oxychloride (POCl₃)153.33 g/mol 0.06 mol1.25.6 mL
1,2-Dichloroethane (DCE)---100 mL

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-(4-bromophenyl)thiazole (12.7 g, 0.05 mol) in anhydrous 1,2-dichloroethane (100 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (5.6 mL, 0.06 mol) to N,N-dimethylformamide (11.0 mL, 0.15 mol) at 0-5 °C with stirring.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-(4-bromophenyl)thiazole over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 300 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Expected Yield: 60-70%

Characterization Data:

  • Appearance: Off-white to yellow solid

  • Melting Point: 145-149 °C

  • ¹H NMR (CDCl₃, δ ppm): 9.95 (s, 1H, CHO), 8.30 (s, 1H, thiazole-H), 7.80 (d, 2H), 7.65 (d, 2H)

  • ¹³C NMR (CDCl₃, δ ppm): 182.5, 168.0, 150.5, 132.5, 132.0, 128.0, 125.0, 124.0

II. Mechanistic Insights

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Thiazole 2-(4-Bromophenyl)thiazole Intermediate Sigma Complex Thiazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product_iminium Iminium Salt Intermediate->Product_iminium - HCl Aldehyde 2-(4-Bromophenyl)thiazole- 5-carbaldehyde Product_iminium->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation mechanism.

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloromethyleniminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[4][5] The electron-rich thiazole ring then attacks this electrophile, preferentially at the C5 position due to the directing effect of the sulfur atom and the phenyl group at C2. This electrophilic aromatic substitution leads to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and form an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to yield the desired aldehyde.

III. Applications in Pharmaceutical Synthesis: Gateway to Kinase Inhibitors

This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[6][7][8][9] The aldehyde functionality can be readily transformed into various functional groups or used in condensation reactions to build complex heterocyclic systems.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

p38 Mitogen-Activated Protein (MAP) kinases are crucial mediators of the inflammatory response, and their inhibitors are of significant interest for the treatment of inflammatory diseases and certain cancers.[6][7][8] The 2-(4-bromophenyl)thiazole scaffold is a common feature in many p38 MAP kinase inhibitors.

Protocol 3: Knoevenagel Condensation for the Synthesis of a Chalcone Derivative

The aldehyde group can undergo a Knoevenagel condensation with an active methylene compound, such as a substituted acetophenone, to form a chalcone derivative, which can be a key intermediate for more complex kinase inhibitors.

Knoevenagel_Condensation Aldehyde 2-(4-Bromophenyl)thiazole- 5-carbaldehyde Chalcone Thiazolyl Chalcone Derivative (Kinase Inhibitor Scaffold) Aldehyde->Chalcone + Acetophenone Acetophenone Substituted Acetophenone Base Base (e.g., piperidine) Base->Chalcone Catalyst

Caption: Knoevenagel condensation workflow.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
This compound268.13 g/mol 0.01 mol1.02.68 g
4'-Fluoroacetophenone138.14 g/mol 0.01 mol1.01.38 g
Piperidine85.15 g/mol -Catalytic0.2 mL
Ethanol---50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.68 g, 0.01 mol) and 4'-fluoroacetophenone (1.38 g, 0.01 mol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.2 mL) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, a solid precipitate will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure chalcone derivative.

Expected Yield: 80-90%

This chalcone can then be further elaborated, for instance, by cyclization with hydrazine derivatives to form pyrazoline-containing kinase inhibitors, a class of compounds with demonstrated potent anti-cancer and anti-inflammatory activities.[2][3]

IV. Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors. The continued exploration of derivatives originating from this intermediate promises to yield new generations of targeted therapies for a range of human diseases.

References

Synthesis of Novel Schiff Base Derivatives from 2-(4-Bromophenyl)thiazole-5-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a detailed protocol for the synthesis of novel Schiff base derivatives starting from 2-(4-bromophenyl)thiazole-5-carbaldehyde. This document emphasizes the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Thiazole-Based Schiff Bases

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. When derivatized into Schiff bases (compounds containing an azomethine or imine group, -C=N-), their pharmacological potential is often enhanced.[1][2] These derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and even antiproliferative properties.[1][3][4] The imine linkage is crucial for their biological activity, and the substituents on the aromatic rings allow for fine-tuning of their therapeutic properties.

The starting material, this compound, is a valuable synthon. The bromine atom provides a reactive handle for further modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery. This guide will first outline the synthesis of this key intermediate, followed by a detailed protocol for its conversion into a series of Schiff base derivatives.

Part 1: Synthesis of the Starting Material: this compound

A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like 2-arylthiazole is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[6][7][8]

Reaction Scheme: Vilsmeier-Haack Formylation

G start 2-(4-Bromophenyl)thiazole product This compound start->product Vilsmeier-Haack Reaction reagents DMF, POCl3

Caption: Vilsmeier-Haack formylation of 2-(4-bromophenyl)thiazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(4-Bromophenyl)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-bromophenyl)thiazole (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Part 2: Synthesis of Schiff Base Derivatives

The core of this application note is the synthesis of Schiff bases via the condensation of this compound with various primary amines. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

General Reaction Scheme: Schiff Base Synthesis

G cluster_reagents Reaction Conditions aldehyde This compound product Schiff Base Derivative aldehyde->product amine Primary Amine (R-NH2) amine->product Ethanol, Reflux Ethanol, Reflux Glacial Acetic Acid (cat.) Glacial Acetic Acid (cat.)

Caption: General scheme for Schiff base synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative primary amine. The same procedure can be adapted for other primary amines.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Hexanes

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol (10-15 mL).

  • Addition of Amine: To this solution, add an equimolar amount of aniline (1 equivalent).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or the solution can be cooled in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with hexanes to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative in a vacuum oven.

Data Summary Table
EntryPrimary Amine (R-NH₂)Reaction Time (h)SolventCatalystExpected Yield (%)
1 Aniline4EthanolAcetic Acid85-95
2 4-Chloroaniline4EthanolAcetic Acid80-90
3 4-Methoxyaniline3.5EthanolAcetic Acid88-96
4 2-Aminopyridine5EthanolAcetic Acid75-85

Part 3: Characterization of Schiff Base Derivatives

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[9][10][11][12]

  • ¹H NMR Spectroscopy: The formation of the azomethine group is indicated by a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group.[13] The aromatic protons of the thiazole and the phenyl rings will also be present in the spectrum.

  • ¹³C NMR Spectroscopy: The carbon of the imine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Part 4: Experimental Workflow and Logic

The entire process, from synthesis to characterization, follows a logical and systematic workflow designed for efficiency and reliability.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Application start Starting Materials (Thiazole Aldehyde & Amine) reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction workup Isolation & Purification (Filtration, Washing, Recrystallization) reaction->workup ftir FT-IR Spectroscopy workup->ftir nmr NMR Spectroscopy (¹H & ¹³C) workup->nmr ms Mass Spectrometry workup->ms bio_eval Biological Activity Screening (e.g., Antibacterial, Anticancer) ftir->bio_eval nmr->bio_eval ms->bio_eval

Caption: Experimental workflow for the synthesis and evaluation of thiazole Schiff bases.

Part 5: Potential Applications

The synthesized this compound Schiff base derivatives are promising candidates for various biological applications. Given the known activities of similar compounds, these derivatives should be screened for:

  • Antimicrobial Activity: Thiazole-based Schiff bases are known to exhibit potent activity against a range of bacteria and fungi.[1][14]

  • Anticancer Activity: The thiazole moiety is present in several anticancer drugs, and Schiff base derivatives have shown promising results in inhibiting cancer cell proliferation.[15]

  • Antioxidant Activity: The ability to scavenge free radicals is another important property of these compounds, making them interesting for conditions associated with oxidative stress.[1][3][4]

The presence of the 4-bromophenyl group also opens up avenues for further synthetic diversification through reactions like Suzuki or Heck coupling, allowing for the creation of a large and diverse library of compounds for high-throughput screening.

References

Application Notes and Protocols for Thiazole-5-carbaldehyde Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1] In this landscape, heterocyclic compounds have emerged as a fertile ground for the design of new drugs.[2] Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of a specific and promising class of these compounds: thiazole-5-carbaldehyde derivatives. These derivatives, particularly Schiff bases formed from the condensation of thiazole-5-carbaldehyde with various amines, have demonstrated significant potential as antimicrobial and antifungal agents.[3][4] We will delve into their mechanisms of action, provide detailed protocols for their synthesis and evaluation, and present a framework for interpreting the resulting data.

Mechanisms of Action: Targeting Critical Microbial Pathways

The antimicrobial and antifungal efficacy of thiazole-5-carbaldehyde derivatives stems from their ability to interfere with essential cellular processes in pathogens. While the exact mechanism can vary depending on the specific substitutions on the derivative, two primary modes of action have been elucidated through in vitro and in silico studies.

Antibacterial Mechanism: Inhibition of DNA Gyrase

A key target for many antibacterial thiazole derivatives is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[5] This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. Thiazole-5-carbaldehyde derivatives have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[6][7][8] This inhibition of DNA gyrase leads to the disruption of DNA replication and, ultimately, bacterial cell death. Molecular docking studies have further illuminated the specific interactions between these derivatives and the key amino acid residues within the enzyme's active site.[5][6]

cluster_0 Bacterial Cell Thiazole_Derivative Thiazole-5-carbaldehyde Derivative DNA_Gyrase DNA Gyrase (GyrB) Thiazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed antibacterial mechanism of thiazole-5-carbaldehyde derivatives.

Antifungal Mechanism: Disruption of Ergosterol Biosynthesis

In fungi, thiazole derivatives often target the integrity of the cell membrane by interfering with the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[9] The primary enzyme inhibited is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[10] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which in turn disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[11] The antifungal activity of some thiazole derivatives has been shown to be comparable or even superior to established antifungal agents like fluconazole.[12]

cluster_1 Fungal Cell Thiazole_Derivative_F Thiazole-5-carbaldehyde Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Thiazole_Derivative_F->Lanosterol_Demethylase Inhibition Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Proposed antifungal mechanism of thiazole-5-carbaldehyde derivatives.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various bacterial and fungal pathogens. These values are crucial for comparing the potency of different compounds and for guiding further drug development efforts.

Table 1: Antibacterial Activity of Thiazole-5-carbaldehyde Derivatives (MIC in µg/mL)

Derivative ClassBacterial StrainGram StainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Thiazole-based Schiff basesEscherichia coliGram-negative10.50 - 14.40Amoxicillin18.00
Thiazole-based Schiff basesStaphylococcus aureusGram-positive15.00Amoxicillin17.00
Morpholine-based thiazolesStaphylococcus aureusGram-positive12.5Ciprofloxacin12.5
Morpholine-based thiazolesBacillus subtilisGram-positive12.5Ciprofloxacin12.5
Morpholine-based thiazolesEscherichia coliGram-negative12.5Ciprofloxacin12.5
Morpholine-based thiazolesKlebsiella pneumoniaeGram-negative12.5Ciprofloxacin12.5

Table 2: Antifungal Activity of Thiazole-5-carbaldehyde Derivatives (MIC in µg/mL)

Derivative ClassFungal StrainMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolates)0.008–7.81Nystatin0.015–7.81
2-Hydrazinyl-4-phenyl-1,3-thiazoleCandida albicans3.9Fluconazole15.62
Thiazole-Schiff base-fluoreneCandida albicans---
Heteroaryl(aryl) thiazoleAspergillus fumigatus230 - 470Ketoconazole200 - 1000
Heteroaryl(aryl) thiazoleTrichoderma viride60 - 470Bifonazole100

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole-5-carbaldehyde Schiff bases and for the determination of their antimicrobial and antifungal activity.

Protocol 1: Synthesis of Thiazole-5-carbaldehyde Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from thiazole-5-carbaldehyde and a primary amine.

Materials:

  • Thiazole-5-carboxaldehyde

  • Substituted primary amine (e.g., aniline, aminothiazole)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve thiazole-5-carboxaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Antimicrobial and Antifungal Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol is based on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole-5-carbaldehyde derivatives.

Materials:

  • Synthesized thiazole-5-carbaldehyde derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

  • Standard antibiotic (e.g., ciprofloxacin, ampicillin)

  • Standard antifungal (e.g., fluconazole, nystatin)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized thiazole derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeasts): Follow a similar procedure as for bacteria, using Sabouraud Dextrose Broth or RPMI-1640.

    • Fungi (Molds): Grow the mold on an appropriate agar medium until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to the desired concentration.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microbial inoculum.

    • Sterility Control: Wells containing only the growth medium.

    • Positive Control: A row with a standard antibiotic or antifungal undergoing serial dilution.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria and most yeasts) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

cluster_2 MIC Determination Workflow Stock_Solution Prepare Compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Thiazole-5-carbaldehyde derivatives represent a versatile and potent class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their ability to target critical and distinct pathways in bacteria and fungi, such as DNA gyrase and ergosterol biosynthesis, makes them attractive candidates for further development. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, evaluate, and understand the therapeutic potential of these promising molecules. With a systematic approach to their design and testing, thiazole-5-carbaldehyde derivatives may play a crucial role in addressing the global challenge of antimicrobial resistance.

References

The Versatile Scaffold: Harnessing 2-(4-Bromophenyl)thiazole-5-carbaldehyde for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Core - A Privileged Structure in Fluorescence Sensing

In the realm of molecular sensing and diagnostics, the development of highly sensitive and selective fluorescent probes is of paramount importance. These molecular tools allow for the real-time visualization and quantification of biologically and environmentally significant analytes. Among the myriad of heterocyclic scaffolds employed in the design of such probes, the thiazole ring system holds a privileged position. Its unique electronic properties, rigid structure, and facile functionalization render it an ideal platform for the construction of sophisticated chemosensors.

This application note delves into the synthesis and utility of a particularly versatile building block: 2-(4-Bromophenyl)thiazole-5-carbaldehyde . The strategic placement of the electron-withdrawing bromophenyl group at the 2-position and the reactive carbaldehyde at the 5-position of the thiazole ring provides a unique combination of features that can be exploited to create a diverse array of fluorescent probes. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, while the aldehyde group is a prime site for the facile construction of Schiff bases, enabling the introduction of various recognition moieties. This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of fluorescent probes for metal ion detection, a critical area of research in biology, medicine, and environmental monitoring.

Synthesis of the Core Scaffold: this compound

The journey to advanced fluorescent probes begins with the reliable synthesis of the core scaffold. The preparation of this compound is a two-step process, commencing with the synthesis of the precursor, 2-(4-bromophenyl)thiazole, followed by the introduction of the aldehyde functionality via a Vilsmeier-Haack reaction.

Part 1: Synthesis of 2-(4-Bromophenyl)thiazole

The synthesis of 2-(4-bromophenyl)thiazole can be efficiently achieved through a Negishi-type cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)thiazole

  • Materials:

    • 2-Bromothiazole

    • Isopropylmagnesium chloride (2M solution in THF)

    • Zinc chloride-tetramethylethylenediamine complex (ZnCl₂·TMEDA)

    • 1-Bromo-4-iodobenzene

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Tetrahydrofuran (THF), anhydrous

    • Toluene

    • Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂)

    • Silica gel for column chromatography

    • Toluene and Ethyl acetate (for chromatography)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2-bromothiazole (16.4 g) in 50 mL of anhydrous THF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add 55 mL of a 2M solution of isopropylmagnesium chloride in THF dropwise with continuous stirring.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour at 0 °C.

    • Add zinc chloride-tetramethylethylenediamine complex (30.3 g) to the mixture and stir at room temperature for 1 hour.

    • To the reaction mixture, add 1-bromo-4-iodobenzene (28.3 g) and Pd(PPh₃)₄ (3.5 g).

    • Heat the mixture to reflux and maintain for 1.5 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • To quench the reaction and remove metal ions, add an aqueous solution of EDTA-Na₂ (approximately 2 times the molar amount of the catalyst).

    • Extract the organic phase with toluene.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of toluene and ethyl acetate (50:1, v/v) as the eluent to obtain 2-(4-bromophenyl)thiazole.[1]

Expected Yield: Approximately 18.3 g.

Synthesis_of_2_4_bromophenyl_thiazole

Workflow for the synthesis of 2-(4-bromophenyl)thiazole.
Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6][7] In this step, the synthesized 2-(4-bromophenyl)thiazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C-5 position of the thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • 2-(4-Bromophenyl)thiazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloroethane (DCE), anhydrous

    • Sodium hydroxide (NaOH) solution (4M)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-(4-bromophenyl)thiazole (1 equivalent) in anhydrous dichloroethane.

    • Add anhydrous DMF (1 equivalent) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and carefully pour it into ice-cold water.

    • Basify the mixture to pH 9 with a 4M NaOH solution.

    • The resulting solid precipitate is filtered, washed with water, and then recrystallized from an ethanol/water mixture to yield pure this compound.[2]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-(4-Bromophenyl)thiazoleC₉H₆BrNS240.12Off-white solid
This compoundC₁₀H₆BrNOS268.13Yellow solid

Application in Fluorescent Probe Development: A Case Study in Metal Ion Sensing

The aldehyde functionality of this compound is a versatile handle for the synthesis of Schiff base-derived fluorescent probes. Schiff base formation, the condensation reaction between an aldehyde and a primary amine, is a straightforward and high-yielding reaction, making it an attractive strategy for probe development.[8][9][10][11][12][13][14] The resulting imine bond can play a crucial role in the photophysical properties of the molecule, often participating in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which are common mechanisms for fluorescence sensing.[8][9][12][13][14]

Here, we present a protocol for the synthesis of a Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺), a metal ion of significant biological and environmental concern.

Synthesis of a Thiazole-Based Schiff Base Fluorescent Probe for Al³⁺ Detection

Experimental Protocol: Synthesis of the Probe

  • Materials:

    • This compound

    • 2-Aminophenol

    • Ethanol, absolute

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add 2-aminophenol (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the fluorescent probe.

Schiff_Base_Formation

General scheme for the synthesis of a thiazole-based Schiff base fluorescent probe.
Protocol for Fluorescence Sensing of Al³⁺
  • Materials:

    • The synthesized thiazole-based Schiff base fluorescent probe

    • Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)

    • Aqueous solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.)

    • Buffer solution (e.g., Tris-HCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a working solution of the fluorescent probe in the buffer solution.

    • Record the fluorescence emission spectrum of the probe solution.

    • Add aliquots of the Al³⁺ stock solution to the probe solution and record the fluorescence emission spectrum after each addition.

    • Observe the changes in fluorescence intensity. A significant enhancement or quenching of fluorescence upon the addition of Al³⁺ indicates a sensing event.

    • To assess selectivity, repeat the experiment with other metal ion solutions. Ideally, a significant fluorescence change will only be observed in the presence of Al³⁺.

Mechanism of Sensing:

The fluorescence sensing mechanism of such Schiff base probes often relies on the chelation-enhanced fluorescence (CHEF) effect. In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) from the nitrogen of the imine to the thiazole fluorophore, can quench the fluorescence. Upon binding of a metal ion like Al³⁺ to the Schiff base, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.

Sensing_Mechanism

Schematic of the chelation-enhanced fluorescence (CHEF) sensing mechanism.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the design of novel fluorescent probes. Its straightforward synthesis and the presence of two distinct functional handles open up a vast chemical space for the development of sensors for a wide range of analytes. The Schiff base chemistry demonstrated here for Al³⁺ detection can be readily adapted to target other metal ions by simply varying the amine component. Furthermore, the bromo-substituent provides an avenue for post-synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to further tune the photophysical properties or introduce additional functionalities. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable thiazole-based scaffold in creating the next generation of fluorescent sensing technologies.

References

Application Note: A Robust and Catalyst-Free Approach for the Synthesis of 2-Aryl-4,5-dihydro-thiazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental procedure for the synthesis of 2-aryl-4,5-dihydro-thiazole (also known as 2-aryl-thiazoline) analogues. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of molecules with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties[1][2]. The protocol detailed herein is based on a proven, metal- and catalyst-free method, offering high yields and operational simplicity, making it an excellent choice for library synthesis and lead optimization campaigns in drug discovery[3][4][5].

Scientific Rationale and Synthetic Strategy

The 2-aryl-4,5-dihydro-thiazole scaffold is a "privileged structure" in drug design, meaning it can interact with multiple biological targets. Its rigid, heterocyclic structure provides a well-defined orientation for substituent groups to engage with protein binding pockets.

The chosen synthetic strategy involves the direct condensation of an amino acid, L-cysteine (or its ester derivative), with a substituted benzonitrile. This method is highly efficient and circumvents the need for metal catalysts or complex reagents, which can introduce impurities and increase costs. The reaction proceeds cleanly under reflux conditions, with yields reported to be in the range of 64% to 89%[5][6].

Causality of the Method: The reaction is driven by the nucleophilicity of the cysteine's thiol group and the electrophilicity of the nitrile's carbon atom. The subsequent intramolecular cyclization is thermodynamically favorable, leading to the stable five-membered dihydrothiazole ring. The use of a base like sodium carbonate facilitates the initial nucleophilic attack.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Thioimidate Formation: The thiol group (-SH) of cysteine methyl ester acts as a nucleophile, attacking the electrophilic carbon of the protonated benzonitrile. This forms a reactive thioimidate intermediate.

  • Intramolecular Cyclization: The amino group (-NH2) of the cysteine backbone then performs an intramolecular nucleophilic attack on the carbon of the thioimidate, displacing the ammonia and forming the dihydrothiazole ring.

The mechanism is visualized in the diagram below.

G R_CN Aryl Nitrile (R-C≡N) Protonation Protonation of Nitrile R_CN->Protonation H⁺ Cysteine Cysteine Methyl Ester Thioimidate Thioimidate Intermediate Cysteine->Thioimidate Nucleophilic Attack by Thiol (-SH) Base Base (e.g., Na₂CO₃) Base->Cysteine Deprotonates Thiol Protonation->Thioimidate Cyclization Intramolecular Cyclization Thioimidate->Cyclization Activation Product 2-Aryl-4,5-dihydro-thiazole Product Cyclization->Product Ring Closure Ammonia NH₃ byproduct Cyclization->Ammonia Elimination

Caption: Generalized reaction mechanism for thiazoline synthesis.

Detailed Experimental Protocol: Synthesis of (S)-2-phenyl-4-methoxycarbonyl-4,5-dihydrothiazole

This protocol is adapted from established literature procedures[5][6]. It provides a representative synthesis for a single analogue.

Materials and Equipment:

  • Reagents: L-cysteine methyl ester hydrochloride, benzonitrile, sodium carbonate (anhydrous), methanol (dry), ethyl acetate, petroleum ether, deionized water.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add L-cysteine methyl ester hydrochloride (1.0 eq), benzonitrile (1.0 eq), and anhydrous sodium carbonate (2.5 eq).

    • Add dry methanol as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

    • Maintain the reflux for 12-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether solvent system (e.g., 1:5 v/v). The disappearance of starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution in vacuo.

    • The crude product will be a viscous oil or solid. Purify this crude material using silica gel column chromatography.

    • The typical eluent system is a gradient of ethyl acetate in petroleum ether. The exact ratio should be determined by TLC analysis of the crude product.

    • Collect the fractions containing the pure product and combine them.

  • Final Product:

    • Remove the solvent from the pure fractions using a rotary evaporator to yield the final product, (S)-2-phenyl-4-methoxycarbonyl-4,5-dihydrothiazole, typically as a white powder or solid[5].

    • Determine the final yield and characterize the compound using analytical methods.

Overall Experimental Workflow

The entire process from starting materials to the characterized final product is summarized in the following workflow diagram.

G start_node Starting Materials (Aryl Nitrile, Cysteine Ester, Base) reaction_node Reaction Setup in Dry Methanol start_node->reaction_node reflux_node Reflux (12-15h) Monitor by TLC reaction_node->reflux_node workup_node Workup (Solvent Removal, Extraction) reflux_node->workup_node purify_node Purification (Column Chromatography) workup_node->purify_node char_node Characterization (NMR, MS, m.p.) purify_node->char_node final_node Pure 2-Aryl-4,5-dihydro-thiazole char_node->final_node

Caption: High-level experimental workflow for synthesis and analysis.

Data Presentation and Characterization

The success of the synthesis is confirmed through rigorous characterization.

Structure-Activity & Yield Summary: The nature of the substituent on the aryl nitrile significantly impacts the reaction yield. The table below summarizes data for the synthesis of various analogues.

EntryAryl Substituent (R)ProductYield (%)
1Phenyl(S)-2-phenyl-4-methoxycarbonyl-4,5-dihydrothiazole89%
24'-Hydroxyphenyl(S)-2-(4'-hydroxyphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole75%
34'-Fluorophenyl(S)-2-(4'-fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole85%
44'-Bromophenyl(S)-2-(4'-bromophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole82%
52'-Chlorophenyl(S)-2-(2'-chlorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole64%
63'-Methylphenyl(S)-2-(3'-methylphenyl)-4-methoxycarbonyl-4-5-dihydrothiazole86%
Data compiled from Tan et al., 2015[5][6].

Expert Insights & Troubleshooting:

  • Substituent Effects: As seen in the table, both electron-donating (-OH) and electron-withdrawing (-F, -Br) groups are well-tolerated. However, sterically hindered ortho-substituents (e.g., 2'-chloro) can lead to lower yields[6]. This is likely due to the ortho-group impeding the initial nucleophilic attack on the nitrile carbon.

  • Low Yields: If yields are consistently low, ensure the methanol is anhydrous, as water can hydrolyze the nitrile starting material. Also, confirm the quality and purity of the starting reagents.

  • Purification Challenges: If the product is difficult to separate from starting materials, adjusting the polarity of the column eluent or using a different stationary phase (e.g., alumina) may be necessary.

Analytical Characterization:

  • ¹H NMR: The formation of the dihydrothiazole ring is confirmed by characteristic proton signals. For the phenyl analogue, key signals include a triplet around 5.30 ppm for the C4 proton, a singlet for the methoxy protons at ~3.84 ppm, and two distinct signals for the diastereotopic C5 protons between 3.6-3.8 ppm[5].

  • ¹³C NMR: The carbon spectrum will show the ester carbonyl at ~171 ppm and the C2 carbon of the thiazoline ring at ~171 ppm[5].

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the phenyl analogue, this would be observed at m/z 222.05[5].

Conclusion

The described protocol offers a reliable, efficient, and scalable method for synthesizing 2-aryl-4,5-dihydro-thiazole analogues. Its catalyst-free nature and use of readily available starting materials make it a highly attractive procedure for applications in medicinal chemistry and drug discovery. The straightforward workup and purification steps further enhance its utility for building libraries of diverse analogues for biological screening.

References

The Convergence of Material Science and Polymer Chemistry: A Guide to Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and development, the fields of material science and polymer chemistry stand as pillars of innovation, driving progress across a multitude of industries. From life-saving medical devices to next-generation electronics, the ability to design, synthesize, and characterize novel materials with tailored properties is paramount. This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and protocols that bridge the gap between fundamental principles and practical implementation. We will explore the critical role of polymers in diverse applications, delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Section 1: The Foundation - Understanding and Designing Functional Polymers

The versatility of polymers stems from the ability to precisely control their chemical composition and architecture.[1][2][3] This section lays the groundwork for understanding the synthesis and characterization of functional polymers, which are macromolecules engineered with specific chemical groups to impart unique properties and functionalities.[2]

Synthesis of Functional Polymers: From Concept to Macromolecule

The synthesis of functional polymers can be broadly categorized into two main approaches: direct polymerization of functional monomers and post-polymerization modification.[2][4]

  • Direct Polymerization: This method involves the use of monomers that already contain the desired functional groups. Techniques like living polymerization offer precise control over the polymer's molecular weight and architecture.[2]

  • Post-Polymerization Modification: This strategy involves introducing functional groups onto an existing polymer backbone.[4] This approach is advantageous for creating polymers with functionalities that might not be compatible with the polymerization process itself.[4]

A variety of polymerization techniques are employed to create these materials, each with its own set of advantages and limitations. These include:

  • Anionic and Cationic Polymerization

  • Free Radical Polymerization

  • Coordination Polymerization[2]

  • Ring-Opening Polymerization[5]

The choice of synthesis method is dictated by the desired polymer structure, the nature of the functional groups, and the intended application. For instance, the synthesis of block copolymers for drug delivery often utilizes controlled polymerization techniques to achieve well-defined hydrophobic and hydrophilic segments.[6]

Characterization of Polymeric Materials: Unveiling Structure and Properties

Once synthesized, a thorough characterization of the polymer is crucial to ensure it meets the desired specifications.[7][8] A suite of analytical techniques is employed to probe various aspects of the polymer's nature.[7][9]

Property Characterization Techniques Information Gained
Molecular Weight and Distribution Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)[9][10]Determines the average molecular weight and the distribution of chain lengths, which significantly impact mechanical and solution properties.[7]
Chemical Structure and Composition Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10], Fourier-Transform Infrared (FTIR) Spectroscopy[9][10][11], Raman Spectroscopy[10]Identifies the types of chemical bonds and functional groups present, confirming the polymer's structure and composition.[7]
Thermal Properties Differential Scanning Calorimetry (DSC)[8][10][11], Thermogravimetric Analysis (TGA)[9]Measures key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature, which define the material's operational temperature range.
Mechanical Properties Dynamic Mechanical Analysis (DMA)[7][9], Tensile TestingEvaluates the material's stiffness, strength, and viscoelastic behavior under load.
Crystalline Structure and Morphology X-ray Diffraction (XRD)[7][8], Scanning Electron Microscopy (SEM)[9], Transmission Electron Microscopy (TEM)[7]Determines the degree of crystallinity and visualizes the surface and internal structure of the polymer.[7][8]

Section 2: Advanced Applications in Medicine and Biotechnology

The biocompatibility, biodegradability, and tunable properties of polymers make them ideal candidates for a wide range of biomedical applications.[12] This section explores their pivotal role in drug delivery, tissue engineering, and medical implants.

Polymeric Drug Delivery Systems: Precision Targeting and Controlled Release

Polymers have revolutionized drug delivery by enabling the controlled and targeted release of therapeutic agents.[6][13] This approach enhances drug efficacy while minimizing systemic side effects.[14]

Key Strategies in Polymeric Drug Delivery:

  • Controlled Release: Polymers can be designed to release drugs over extended periods, maintaining a therapeutic concentration in the body.[6]

  • Targeted Delivery: By incorporating specific ligands or antibodies, polymer-based drug carriers can be directed to specific cells or tissues, a strategy particularly important in cancer therapy.[14][15]

  • Stimuli-Responsive Systems: "Smart polymers" can be engineered to release their payload in response to specific environmental triggers such as pH, temperature, or the presence of certain enzymes.[16][17][18] This allows for on-demand drug release at the site of action.[16]

Protocol: Fabrication of pH-Responsive Polymeric Micelles for Targeted Cancer Drug Delivery

This protocol outlines the synthesis of micelles from a diblock copolymer, such as poly(ethylene glycol)-b-poly(histidine), for the encapsulation and pH-triggered release of a hydrophobic anticancer drug.

Workflow for pH-Responsive Micelle Formulation and Drug Release

G cluster_synthesis Micelle Formulation cluster_release pH-Triggered Drug Release s1 Dissolve diblock copolymer in organic solvent s2 Add hydrophobic drug to the polymer solution s1->s2 s3 Slowly add aqueous buffer with stirring s2->s3 s4 Evaporate organic solvent to form micelles s3->s4 r1 Incubate drug-loaded micelles at physiological pH (7.4) s4->r1 Characterize micelles (size, drug loading) r2 Lower pH to simulate tumor microenvironment (e.g., pH 6.5) r1->r2 r3 Protonation of histidine residues causes micelle destabilization r2->r3 r4 Release of encapsulated drug r3->r4

Caption: Workflow for formulating pH-responsive micelles and their drug release mechanism.

Biomaterials in Tissue Engineering: Scaffolding the Future of Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a scaffold that mimics the native extracellular matrix.[19][20][21] Polymeric biomaterials are extensively used to create these scaffolds due to their biocompatibility, biodegradability, and tunable mechanical properties.[19][22]

Desirable Properties of Polymeric Scaffolds:

  • Biocompatibility: The material should not elicit an adverse immune response.[23]

  • Biodegradability: The scaffold should degrade at a rate that matches the formation of new tissue, eventually being replaced by the body's own cells.[22]

  • Porosity: An interconnected porous structure is essential to allow for cell infiltration, nutrient transport, and waste removal.[22]

  • Mechanical Integrity: The scaffold must provide sufficient mechanical support to the regenerating tissue.[22]

Commonly used polymers in tissue engineering include poly(lactic-co-glycolic acid) (PLGA), poly(caprolactone) (PCL), and natural polymers like collagen and chitosan.[12][23]

Polymers in Medical Implants: Enhancing Biocompatibility and Functionality

Polymers are increasingly used in medical implants, either as the primary material or as coatings on metallic implants, to improve biocompatibility and reduce adverse reactions.[24][25][26] For instance, coating a metallic orthopedic implant with a biocompatible polymer can minimize ion leaching and inflammation.[24]

Surface Modification of Polymeric Implants:

To enhance the performance of polymeric implants, their surfaces are often modified to promote cell adhesion and tissue integration.[27][28] Common surface modification techniques include:

  • Plasma Treatment: Introduces polar functional groups onto the polymer surface, increasing its wettability and promoting cell attachment.[29]

  • Grafting: Covalently attaching bioactive molecules, such as peptides or growth factors, to the polymer surface.[30]

  • Laser Treatment: Alters the surface topography and chemistry to create patterns that can guide cell growth.

Section 3: Revolutionizing Electronics and Energy with Advanced Materials

The relentless demand for smaller, faster, and more efficient electronic devices has spurred the development of advanced materials with unique electrical, optical, and thermal properties.[31] Polymer science plays a crucial role in this technological evolution.

Polymers in Electronics: From Insulators to Conductors

Traditionally, polymers have been used in electronics as insulating materials for wires and components.[31] However, the advent of conductive polymers has opened up new possibilities for flexible and printed electronics.[32] Organic electronics, also known as polymer electronics, utilize carbon-based materials to create devices such as:

  • Flexible displays

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs)

  • Sensors[32]

Advanced materials like graphene and carbon nanotubes, when incorporated into polymer matrices, can significantly enhance electrical conductivity.[32][33][34]

Polymer Composites: Engineering Strength and Performance

Polymer composites are materials where a polymer matrix is reinforced with a second material, such as fibers or particles, to enhance its properties.[35][36][37][38] These materials offer a high strength-to-weight ratio, making them ideal for applications in aerospace, automotive, and sporting goods.[36]

Types of Polymer Composites:

  • Fiber-Reinforced Composites: Utilize fibers like carbon, glass, or aramid to provide high strength and stiffness.[35]

  • Particle-Filled Composites: Incorporate particles to improve properties such as wear resistance and thermal stability.[35]

The properties of a polymer composite are determined by the type of polymer matrix, the reinforcement material, and the interface between them.[35]

The Role of Nanomaterials in Polymer Science

The incorporation of nanomaterials into polymers has led to the development of polymer nanocomposites with dramatically improved properties.[39][40] Even at low concentrations, nanoparticles can significantly enhance the mechanical strength, thermal stability, and electrical conductivity of the polymer matrix.[39][40]

Mechanisms of Enhancement by Nanomaterials:

  • Increased Interfacial Area: The high surface area of nanoparticles creates a large interface with the polymer matrix, leading to improved load transfer.[40]

  • Restricted Polymer Chain Mobility: Nanoparticles can hinder the movement of polymer chains, increasing the material's stiffness and thermal stability.[39]

  • Barrier Properties: Nanomaterials like nanoclays can create a tortuous path for gas molecules, improving the barrier properties of the polymer.

Experimental Workflow for Polymer Nanocomposite Fabrication

G cluster_fabrication Nanocomposite Fabrication cluster_characterization Characterization f1 Select polymer matrix and nanomaterial filler f2 Surface modify nanomaterial for better dispersion f1->f2 f3 Mix nanomaterial with polymer (e.g., melt blending, solution mixing) f2->f3 f4 Process the nanocomposite (e.g., extrusion, molding) f3->f4 c1 Assess dispersion of nanomaterial (e.g., TEM, SEM) f4->c1 c2 Evaluate mechanical properties (e.g., tensile testing) f4->c2 c3 Measure thermal stability (e.g., TGA, DSC) f4->c3 c4 Determine electrical conductivity f4->c4

Caption: A generalized workflow for the fabrication and characterization of polymer nanocomposites.

Conclusion

The synergy between material science and polymer chemistry continues to be a powerful engine for technological advancement. By understanding the fundamental principles of polymer design, synthesis, and characterization, researchers can unlock the potential to create novel materials that address some of the most pressing challenges in medicine, electronics, and beyond. The protocols and insights provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting and ever-evolving field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis and improve your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis is typically achieved in a two-step sequence: first, the construction of the 2-arylthiazole core via a Hantzsch-type reaction, followed by formylation at the C5 position using the Vilsmeier-Haack reaction. While established, this route presents several challenges that can impact yield and purity. This guide explains the causality behind common issues and provides actionable solutions grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis proceeds through two primary transformations as illustrated below.

Synthetic_Workflow cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Formylation 4-Bromothiobenzamide 4-Bromothiobenzamide Precursor 2-(4-Bromophenyl)thiazole 4-Bromothiobenzamide->Precursor Hantzsch Synthesis Halocarbonyl α-Halo-acetaldehyde equivalent Halocarbonyl->Precursor Product This compound Precursor->Product Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Product

Caption: Overall two-stage synthesis pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 2-(4-Bromophenyl)thiazole (Precursor)

Question: I am getting a very low yield of my 2-(4-Bromophenyl)thiazole precursor. What are the likely causes?

Answer: Low yields in the Hantzsch thiazole synthesis typically stem from three areas: starting material quality, reaction conditions, or side reactions.

  • Instability of the Thioamide: 4-Bromothiobenzamide can degrade upon storage. It's crucial to use a pure, dry starting material. If its purity is questionable, consider recrystallizing it or synthesizing it fresh from 4-bromobenzonitrile and sodium hydrosulfide.

  • α-Halocarbonyl Reactivity: The common reagent is 2-chloroacetaldehyde, which is often supplied as an aqueous solution. Water can interfere with the reaction. It is preferable to use a synthetic equivalent like 1,1-diethoxy-2-bromoethane, which generates the required electrophile in situ under acidic conditions, providing a more controlled reaction.

  • Reaction Conditions: The condensation requires heating, typically in a solvent like ethanol or dioxane.[2] Insufficient heating can lead to an incomplete reaction, while excessive temperatures can promote the formation of tar-like byproducts. The optimal temperature is usually the reflux temperature of the solvent.

  • Side Reactions: The α-halocarbonyl can self-condense or react with the solvent if conditions are not optimized. Ensure the thioamide is fully dissolved or well-suspended before adding the electrophile.

Question: My reaction mixture turns dark, and purification by chromatography is difficult. How can I get a cleaner reaction?

Answer: Dark, complex reaction mixtures are characteristic of polymerization and side reactions.

  • Control the Rate of Addition: Add the α-halocarbonyl or its precursor to the heated solution of the thioamide slowly and dropwise. This maintains a low instantaneous concentration of the highly reactive electrophile, minimizing self-condensation.

  • Use a Suitable Solvent: Ethanol is a common and effective solvent. Ensure it is anhydrous if possible.

  • Purification-Free Procedures: Some Hantzsch reactions are known to be very clean and rapid, yielding a product that precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, often in high purity.[3] Adjusting stoichiometry and reaction time (often just a few minutes at room temperature) can sometimes achieve this.[3]

Stage 2: Vilsmeier-Haack Formylation

Question: My formylation has failed. I have recovered only the starting 2-(4-Bromophenyl)thiazole. What went wrong?

Answer: This is a common issue and almost always points to a problem with the Vilsmeier reagent itself.

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl. This deactivates it. Always use a fresh bottle of POCl₃ or a recently opened one that has been stored under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Formation Temperature: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[4][5] This reaction is exothermic. You must prepare the reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to the DMF.[5] Adding it too quickly or at room temperature can lead to reagent decomposition.

  • Insufficient Activation: The thiazole ring is electron-rich enough for this reaction, but less so than pyrrole or furan.[6] Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 2-3 equivalents) to drive the reaction forward.

Question: The yield of the desired 5-carbaldehyde is poor. How can I optimize it?

Answer: Yield optimization hinges on balancing reactivity and preventing side reactions through careful control of temperature and stoichiometry.

  • Temperature Control: After adding the thiazole substrate to the pre-formed Vilsmeier reagent at low temperature, the reaction typically needs to be heated. The optimal temperature depends on the substrate's reactivity but is often between 60-80 °C.[6][7] Monitor the reaction by TLC. Overheating can lead to decomposition and lower yields.

  • Reaction Time: These reactions are often complete within a few hours. Prolonged reaction times at high temperatures do not necessarily improve yield and can increase byproduct formation.

  • Work-up Procedure: The work-up is critical. The reaction is quenched by pouring it onto ice, followed by careful neutralization. The intermediate iminium salt must be hydrolyzed to the aldehyde.[4] This is typically achieved by adding a base like sodium hydroxide or sodium carbonate solution until the pH is neutral or slightly basic. Do this slowly and with cooling, as the hydrolysis can be exothermic. Vigorous, uncontrolled neutralization can degrade the product.

Question: I am getting a mixture of isomers: the 5-carbaldehyde and the 4-carbaldehyde. How can I improve selectivity?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The position of attack is governed by the electronic properties of the thiazole ring. The C5 position is generally more electron-rich and sterically accessible than the C4 position, making it the preferred site of formylation.

However, substitution at C4 can occur. While specific literature on controlling the 4- vs. 5-formylation of 2-(4-Bromophenyl)thiazole is sparse, general principles for heteroaromatic formylation apply:

  • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes enhance selectivity for the more reactive C5 position.

  • Solvent Effects: While DMF is a reactant, using a co-solvent like 1,2-dichloroethane might subtly influence the transition state and improve selectivity, though this requires empirical testing.

In most documented cases for similar thiazoles, formylation occurs preferentially at the 5-position.[8][9] If you are observing significant C4-formylation, double-check your starting material for isomeric impurities and confirm the structure of your product definitively using 2D NMR techniques (NOESY/ROESY).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on the thiazole ring?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate equivalent to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack: The electron-rich C5 position of the 2-(4-Bromophenyl)thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis: Aromatization occurs by loss of a proton. During aqueous work-up, the resulting iminium salt is hydrolyzed to the final aldehyde product.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Thiazole 2-(4-Bromophenyl)thiazole Thiazole->Sigma_Complex Electrophilic Attack at C5 Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Product 5-Carbaldehyde Product Iminium_Salt->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O, Base) Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack mechanism.

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly corrosive, toxic, and reacts violently with water.

  • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Quenching: Never add water directly to POCl₃. When quenching a reaction, add the reaction mixture slowly to a large excess of ice/water with vigorous stirring to dissipate the heat.

  • Spills: Neutralize small spills with sodium bicarbonate or a commercial spill kit. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic methods is essential:

  • ¹H NMR: The most definitive method. Look for the appearance of a new singlet in the aldehyde region (δ 9.8-10.1 ppm). The remaining thiazole proton at C4 should also appear as a singlet. The aromatic protons of the bromophenyl group will have characteristic splitting patterns.

  • ¹³C NMR: The aldehyde carbon will appear far downfield (δ ~185 ppm).

  • IR Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1680-1700 cm⁻¹.

  • Mass Spectrometry: This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

  • TLC/LCMS: Use these techniques to assess purity and monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenyl)thiazole

This protocol is a representative Hantzsch synthesis.

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromothiobenzamide (1.0 eq) and ethanol (5-10 mL per gram of thioamide).

  • Heat the mixture to reflux with stirring until the thioamide is fully dissolved or a fine suspension is achieved.

  • In a separate flask, prepare a solution of 1,1-diethoxy-2-bromoethane (1.1 eq) in a small amount of ethanol.

  • Add the bromoacetal solution dropwise to the refluxing thioamide solution over 15-20 minutes.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • After completion, allow the reaction to cool to room temperature. The product may begin to crystallize.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: 75-90%. The product can be recrystallized from ethanol if further purification is needed.

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-Bromophenyl)thiazole
  • To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes. A pale-yellow solid (the Vilsmeier reagent) may form.

  • Add a solution of 2-(4-Bromophenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane dropwise to the cold Vilsmeier reagent mixture.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-75 °C.

  • Maintain the temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Once the quench is complete, slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) with external cooling to bring the pH to ~7-8.

  • The product will precipitate as a solid. Stir the slurry for 30-60 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

Data Summary: Optimizing Formylation

The following table summarizes how reaction parameters can influence the outcome of the Vilsmeier-Haack formylation step.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
POCl₃ Equivalents 1.2 eq2.5 - 3.0 eqA larger excess ensures complete formation of the Vilsmeier reagent and drives the electrophilic substitution to completion.
Reaction Temp. 100 °C70 - 75 °CHigher temperatures can cause decomposition of the substrate and product, leading to lower isolated yields and darker product color.[7]
Work-up pH pH > 11pH 7 - 8Strongly basic conditions during hydrolysis can promote side reactions like Cannizzaro-type disproportionation or aldol condensation if impurities are present. Neutral to slightly basic pH is sufficient for iminium salt hydrolysis.
Reagent Quality Old, improperly stored POCl₃Fresh bottle, handled under N₂Moisture degrades POCl₃, preventing the formation of the active electrophile, leading to reaction failure.
Expected Yield < 40%> 70%Optimized conditions minimize degradation and ensure complete conversion.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)thiazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the integrity of biological assays. This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. Based on common synthetic routes (e.g., Vilsmeier-Haack or formylation of a lithiated thiazole), you can anticipate the following:

  • Unreacted Starting Materials: Such as 2-(4-bromophenyl)thiazole.

  • Over-oxidation Products: The aldehyde functionality is susceptible to oxidation, which can form the corresponding carboxylic acid, 2-(4-bromophenyl)thiazole-5-carboxylic acid, especially upon prolonged exposure to air.

  • Reagent-Derived Impurities: Residual formylating agents (e.g., from a DMF/POCl₃ reaction) or organometallic byproducts.

  • Solvent Adducts or Dimers: Though less common, highly reactive aldehydes can sometimes form adducts.

Q2: My aldehyde seems to be degrading during purification or storage. What's happening and how can I prevent it?

A2: Aldehydes, particularly heterocyclic aldehydes, can be sensitive.[1] The primary degradation pathway is oxidation to the less reactive and more polar carboxylic acid.[2] Thiazole rings themselves are generally stable, but the aldehyde group is the weak point.[3][4]

Prevention Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal or prolonged heating.

  • Cold Storage: Store the purified compound at low temperatures (0-8°C is recommended) and protected from light.[5]

  • Avoid Acidic/Basic Extremes: While silica gel is slightly acidic, strongly acidic or basic conditions can sometimes catalyze degradation or side reactions.[6] If your molecule is particularly sensitive, you can consider using neutralized silica gel for chromatography.

Q3: Which purification technique is best for my sample?

A3: The optimal technique depends on the purity of your crude material and the scale of your reaction. The following flowchart provides a general decision-making framework.

G cluster_start Initial Assessment cluster_purification Purification Method cluster_outcome Final Product start Analyze Crude Material (TLC, ¹H NMR) col_chrom Column Chromatography start->col_chrom Multiple spots on TLC or complex NMR spectrum recryst Recrystallization start->recryst One major spot on TLC with minor impurities extraction Acid-Base Extraction (To remove acidic/basic impurities) start->extraction Significant acidic/basic impurities suspected product Pure Compound (>98%) col_chrom->product recryst->product extraction->col_chrom If impurities persist extraction->recryst If major product is now cleaner

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile method for purifying this compound from complex mixtures.[6][7] The stationary phase adsorbs components to varying degrees, allowing for separation as the mobile phase passes through.[6]

Problem 1: I can't find a good solvent system on TLC. My compound either stays at the baseline or shoots to the solvent front.

Solution: This is a common challenge related to polarity matching. This compound has both non-polar (bromophenyl) and polar (thiazole, aldehyde) regions.

Step-by-Step Solvent Screening Protocol:

  • Start with a Standard System: A mixture of Ethyl Acetate (EtOAc) and Hexanes is an excellent starting point for compounds of moderate polarity.[8]

  • Spot Your Crude: Dissolve a tiny amount of your crude material in a volatile solvent (like Dichloromethane or Acetone) and spot it on a silica TLC plate.

  • Test Initial Ratios:

    • Run a plate in 10% EtOAc / 90% Hexanes.

    • Run a second plate in 30% EtOAc / 70% Hexanes.

    • Run a third plate in 50% EtOAc / 70% Hexanes.

  • Analyze the Results: Observe the retention factor (Rƒ). The ideal Rƒ for the desired compound for column chromatography is around 0.25-0.35.[6]

    • If Rƒ is too low (stuck on baseline): Increase the polarity. Try higher percentages of EtOAc or switch to a more polar solvent system like Methanol/Dichloromethane.[8]

    • If Rƒ is too high (at solvent front): Decrease the polarity by using a lower percentage of EtOAc.

Solvent System (EtOAc/Hexanes) Observed Rƒ Interpretation & Next Step
10% / 90%~0.1Too low. Increase polarity. Try 20% EtOAc.
20% / 80% ~0.3 Good starting point for the column.
30% / 70%~0.5Too high. Decrease polarity.
50% / 50%~0.8Much too high. Decrease polarity significantly.
Problem 2: My compound is coming off the column with an impurity that has a very similar Rƒ.

Solution: This indicates a need for higher resolution.

Strategies for Improving Separation:

  • Shallow Gradient: Instead of running the column with a single solvent mixture ("isocratic"), use a gradient. Start with a lower polarity solvent (e.g., 10% EtOAc/Hexanes) and slowly increase the percentage of the more polar solvent (e.g., to 30% EtOAc/Hexanes).

  • Change Solvent System: Sometimes, switching solvents entirely can alter the selectivity. Try a different system like Diethyl Ether/Hexanes or Acetone/Hexanes.

  • Column Dimensions: Use a longer, thinner column relative to the amount of material. This increases the surface area and interaction time with the silica gel, improving separation.[6] The recommended weight of adsorbent is typically 20-50 times the sample weight.[6]

Problem 3: The yield from my column is very low.

Solution: Low yield can result from several factors. A systematic check is required.

G start Low Yield After Column check1 Did the compound streak or tail on the column? start->check1 check2 Did you analyze ALL fractions by TLC? start->check2 check3 Is the compound stable to silica gel? start->check3 check4 Was the column overloaded? start->check4 sol1 Compound may be degrading. Consider using triethylamine-neutralized silica or a different stationary phase (e.g., Alumina). check1->sol1 sol2 Product may have eluted earlier or later than expected. Always check baseline and 'empty' fractions. check2->sol2 sol3 Aldehydes can sometimes decompose on acidic silica. Run a small stability test first. check3->sol3 sol4 Use a higher ratio of silica to crude material (e.g., 50:1 by weight). check4->sol4

Caption: Troubleshooting workflow for low column yield.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>90%) and are crystalline solids.

Problem 1: I can't find a suitable solvent for recrystallization.

Solution: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Protocol:

  • Place a few milligrams of your crude solid into several small test tubes.

  • Add a small amount (0.5 mL) of a different test solvent to each tube. Common choices include ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes/ethyl acetate mixtures.[9]

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. If the solid dissolves completely upon heating, you have found a potential solvent.

  • Cool the dissolved solution to room temperature, then in an ice bath. The formation of crystals indicates a successful choice.

  • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexanes). Dissolve the compound in a small amount of the "good" solvent (in which it's highly soluble) and slowly add the "poor" solvent (in which it's insoluble) until the solution becomes cloudy (turbid). Then, heat to redissolve and cool slowly.

Problem 2: My compound "oiled out" instead of forming crystals.

Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.

Corrective Actions:

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve the oil by heating.

  • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure product (if you have any) to the cooled solution to initiate crystallization.

References

Technical Support Center: Navigating Side Reactions in Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Our focus is to move beyond simple procedural steps and delve into the causality behind common side reactions, empowering you to optimize your synthetic strategies for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Question: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Hantzsch synthesis, a cornerstone method for thiazole ring formation, can stem from several factors, often related to the stability of starting materials and reaction conditions.[1] Let's break down the potential culprits and their solutions.

Causality and Expert Insights:

The Hantzsch synthesis is a robust reaction, but its efficiency hinges on the successful execution of two key steps: the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3] Side reactions can compete with this primary pathway, leading to diminished yields.

Troubleshooting Protocol:

  • Purity of Starting Materials:

    • α-Haloketones: These reagents can be unstable and prone to self-condensation or decomposition. It is crucial to use freshly prepared or purified α-haloketones. Their purity can be assessed by NMR and TLC prior to use.

    • Thioamides: Thioamides can hydrolyze over time, especially if exposed to moisture. Ensure your thioamide is dry and pure.

  • Reaction Conditions:

    • Temperature: While heating is often necessary to drive the dehydration step, excessive temperatures can lead to degradation of starting materials and products. A systematic approach is to start at a moderate temperature (e.g., refluxing ethanol) and monitor the reaction progress by TLC or LC-MS.

    • Solvent: The choice of solvent can influence reaction rates and the solubility of intermediates. Ethanol is a common and effective solvent. For less reactive substrates, higher boiling point solvents like n-butanol can be beneficial. In some cases, solvent-free conditions have been shown to improve yields and reaction times.[4]

    • Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction closely and quench it once the starting materials have been consumed.

  • Stoichiometry:

    • An excess of the thioamide (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive or less stable α-haloketone.[3]

Workflow for Optimizing Hantzsch Synthesis Yield:

Hantzsch_Optimization cluster_prep Pre-Reaction Checks cluster_reaction Reaction Optimization cluster_outcome Outcome start Low Yield Observed check_purity Verify Purity of α-Haloketone & Thioamide (NMR, TLC) start->check_purity optimize_temp Optimize Temperature (Start Moderate, Monitor) check_purity->optimize_temp optimize_solvent Screen Solvents (e.g., Ethanol, n-Butanol) optimize_temp->optimize_solvent optimize_time Monitor Reaction Time (TLC, LC-MS) optimize_solvent->optimize_time check_stoichiometry Adjust Stoichiometry (Excess Thioamide) optimize_time->check_stoichiometry improved_yield Improved Yield check_stoichiometry->improved_yield

Caption: Workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Issue 2: Formation of an Unexpected Isomer (Regioselectivity Problem)

Question: I am using an N-substituted thiourea in a Hantzsch synthesis and obtaining a mixture of the expected 2-(N-substituted amino)thiazole and an unexpected isomer. How can I control the regioselectivity?

Answer:

This is a classic regioselectivity challenge in the Hantzsch synthesis when using unsymmetrical thioamides like N-substituted thioureas. The formation of two possible regioisomers arises from the two nucleophilic nitrogen atoms in the thiourea. Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5]

Mechanistic Insight:

The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea acts as the nucleophile in the intramolecular cyclization step.

  • Neutral Conditions: The more nucleophilic, less sterically hindered terminal nitrogen is more likely to attack the carbonyl carbon, leading to the 2-(N-substituted amino)thiazole.

  • Acidic Conditions: Protonation of the nitrogen atoms can alter their relative nucleophilicity. Under strongly acidic conditions, the reaction can proceed through a different pathway, favoring the formation of the 2-imino-2,3-dihydrothiazole.[5]

Strategies for Controlling Regioselectivity:

ConditionExpected Major ProductRationale
Neutral or slightly basic 2-(N-substituted amino)thiazoleFavors nucleophilic attack from the terminal, less hindered nitrogen.
Strongly acidic (e.g., 10M HCl in EtOH) 3-substituted 2-imino-2,3-dihydrothiazoleAlters the nucleophilicity of the nitrogen atoms, favoring an alternative cyclization pathway.[5]

Troubleshooting Protocol:

  • Control of pH:

    • To favor the 2-(N-substituted amino)thiazole, ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base can be beneficial.

    • If the 3-substituted 2-imino isomer is desired, conducting the reaction in a strongly acidic medium is recommended.[5]

  • Analytical Confirmation:

    • The two isomers can often be distinguished by ¹H NMR spectroscopy. The chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.[5] Further confirmation can be obtained through 2D NMR experiments (NOESY) to establish through-space correlations.

Reaction Pathways for Regioisomer Formation:

Regioselectivity cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions start N-Substituted Thiourea + α-Haloketone path_neutral Terminal N attack start->path_neutral path_acidic Internal N attack start->path_acidic product_neutral 2-(N-substituted amino)thiazole (Major Product) path_neutral->product_neutral product_acidic 3-substituted 2-imino-2,3-dihydrothiazole (Major Product) path_acidic->product_acidic

Caption: Influence of reaction conditions on the regioselectivity of the Hantzsch synthesis with N-substituted thioureas.

Issue 3: Identification of a Thiazolidin-4-one Byproduct

Question: In my Hantzsch synthesis, I've isolated a byproduct that doesn't appear to be a thiazole. The NMR and mass spectrometry data are confusing. Could it be a thiazolidin-4-one?

Answer:

Yes, the formation of a thiazolidin-4-one is a plausible side reaction, especially if your α-haloketone is an α-haloester or if there are alternative reaction pathways available. Thiazolidin-4-ones are five-membered rings containing a sulfur, a nitrogen, and a carbonyl group at the 4-position.[6]

Mechanism of Formation:

The formation of a thiazolidin-4-one from a thioamide and an α-halo compound typically involves a different cyclization pathway compared to the Hantzsch synthesis. Instead of dehydration, the cyclization can be followed by the loss of a different group, or the reaction may proceed through a different intermediate altogether.

Analytical Characterization of 4-Thiazolidinones:

  • ¹H NMR:

    • The protons of the methylene group (CH₂) in the thiazolidinone ring typically appear as a singlet or two doublets (if diastereotopic) in the range of 3.6-4.0 ppm.[7][8]

    • The proton at the 5-position (if present) will have a characteristic chemical shift depending on the substituents.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) of the thiazolidinone ring has a characteristic chemical shift in the range of 169-174 ppm.[7][9]

    • The methylene carbon (CH₂) typically appears around 35 ppm.[7]

  • Mass Spectrometry:

    • The fragmentation pattern will be distinct from that of the corresponding thiazole. Look for fragments corresponding to the loss of the carbonyl group or cleavage of the thiazolidinone ring.

Preventative Measures:

  • Choice of Reagents: Ensure you are using an α-haloketone and not an α-haloester if your target is a thiazole.

  • Reaction Conditions: Carefully control the reaction temperature and time to favor the desired Hantzsch pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in thiazole synthesis besides those mentioned above?

A1: Beyond low yields, regioselectivity issues, and the formation of thiazolidinones, other potential side reactions include:

  • Over-alkylation: The nitrogen atom of the newly formed thiazole ring can be nucleophilic and react with another molecule of the α-haloketone, leading to the formation of a thiazolium salt.[10] This is more likely if a large excess of the α-haloketone is used.

  • Hydrolysis of Thioamide: Thioamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and in the presence of water. This will consume your starting material and reduce the yield of the desired thiazole.

  • Formation of Bis(thiazolyl) Sulfides: Under certain conditions, particularly with excess thioamide, side reactions leading to the formation of bis(thiazolyl) sulfides can occur. The mechanism for this is complex and can involve the reaction of an intermediate with another molecule of the thioamide.

Q2: How can I best purify my thiazole derivative from common byproducts?

A2: The purification strategy will depend on the properties of your target thiazole and the impurities present.

  • Column Chromatography: This is a versatile method for separating thiazole derivatives from less polar or more polar byproducts. A typical stationary phase is silica gel, with eluent systems such as hexane/ethyl acetate or dichloromethane/methanol.

  • Recrystallization: If your thiazole derivative is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Acid-Base Extraction: The basic nitrogen atom in the thiazole ring can be protonated. This allows for the separation of the thiazole from non-basic impurities by extracting it into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Precipitation: For thiazolium salts, which are often insoluble in non-polar organic solvents, precipitation by adding such a solvent to a solution of the salt in a more polar solvent can be an effective purification method.

Q3: Are there greener alternatives to the traditional Hantzsch synthesis?

A3: Yes, the development of more environmentally friendly methods for thiazole synthesis is an active area of research. Some alternatives to the use of toxic α-haloketones include:

  • Reactions of thioamides with ketones, α-diazoketones, or α,β-unsaturated carbonyl compounds.[7]

  • The use of green solvents like water or ionic liquids.

  • Microwave-assisted synthesis, which can often reduce reaction times and improve yields.[11]

  • One-pot multi-component reactions that increase efficiency and reduce waste.[11]

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Bromophenyl)thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] However, its aromatic structure and limited polar functional groups contribute to its characteristically poor solubility in aqueous media. This low solubility presents a significant hurdle in various experimental settings, from reaction chemistry to biological assays, often leading to issues with reproducibility, low yields, and inaccurate biological data.[5]

This technical support guide provides a structured approach to understanding and overcoming the solubility limitations of this compound. It is designed for researchers, chemists, and drug development professionals, offering a series of troubleshooting workflows and detailed protocols to ensure successful experimental outcomes.

Compound Profile & Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing an effective solubilization strategy.

PropertyValue / InformationSource / Notes
Chemical Name This compound-
CAS Number 914348-78-0[6][7][8]
Molecular Formula C₁₀H₆BrNOS[6][9]
Molecular Weight 268.13 g/mol [9]
Appearance Typically an off-white to yellow solid[1]
Storage Store at 2-8°C under an inert atmosphere[6]
Predicted LogP ~3.1-3.5Value predicted by computational models (e.g., XLogP3). A positive LogP indicates a preference for lipophilic environments and thus low water solubility.[9]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered by researchers in a direct question-and-answer format.

Issue 1: "I cannot dissolve the compound in my aqueous buffer to make a stock solution."

This is the most frequent challenge. Direct dissolution in aqueous systems is often impossible due to the compound's hydrophobicity. The standard approach is to first dissolve the compound in a water-miscible organic co-solvent.

Solution Workflow: The Co-Solvent Approach

The principle of co-solvency involves reducing the overall polarity of the solvent system (e.g., water) by introducing a miscible organic solvent, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[10][11]

  • Select a Co-solvent: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). They are powerful aprotic solvents with a high capacity to dissolve a wide range of organic molecules. Ethanol is another excellent, less aggressive option.

  • Prepare a Concentrated Primary Stock: Dissolve the this compound in a minimal volume of the chosen co-solvent (e.g., 10-100 mM). Gentle vortexing or sonication can aid dissolution.[12]

  • Perform Serial or Single Dilutions: Carefully pipette the organic stock solution into your final aqueous buffer while vortexing to ensure rapid mixing. This rapid dispersion helps prevent localized supersaturation and precipitation.

  • Observe and Troubleshoot: Check the final solution for any cloudiness or precipitate.

Troubleshooting Flowchart

cluster_troubleshoot Troubleshooting Steps start Start: Prepare Concentrated Stock in Co-Solvent (e.g., DMSO) dilute Dilute Stock into Aqueous Buffer with Vortexing start->dilute observe Observe Solution dilute->observe success Success: Clear Solution observe->success Clear precipitate Problem: Precipitation Occurs observe->precipitate Not Clear ts1 1. Decrease Final Concentration precipitate->ts1 ts1->dilute Retry ts2 2. Increase Co-Solvent Percentage (check experimental tolerance) ts1->ts2 ts2->dilute ts3 3. Switch to an Advanced Method ts2->ts3

Caption: A decision workflow for preparing solutions using the co-solvent method.

Issue 2: "My compound precipitates when added to complex biological media (e.g., cell culture media)."

Precipitation in complex media is common for hydrophobic compounds, even if they are stable in simple buffers. This can be due to high salt concentrations ("salting out") or interactions with proteins and other macromolecules. More advanced formulation strategies are required to protect the compound.

Solution Workflow: Encapsulation & Complexation

These methods increase the apparent solubility of a compound by encapsulating the hydrophobic molecule within a larger, water-soluble carrier.[13][14]

Method A: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, forming a water-soluble inclusion complex.[14][15] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Protocol: See "Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)" below for a detailed procedure.

  • Mechanism: The nonpolar bromophenyl and thiazole rings of the aldehyde fit into the hydrophobic core of the cyclodextrin, shielding them from the aqueous environment.

cluster_system Aqueous Environment cd cd_inner cd_label Hydrophilic Exterior cd_inner_label Hydrophobic Cavity compound 2-(4-Bromophenyl) thiazole-5-carbaldehyde compound->cd_inner Encapsulation w1 H₂O w2 H₂O w3 H₂O

Caption: Mechanism of cyclodextrin inclusion complexation.

Method B: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles. These structures have a hydrophobic core that can solubilize poorly soluble drugs.[16][13]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or d-α-tocopherol polyethylene glycol 1000 succinate (TPGS) are widely used and generally have lower toxicity.[14][15]

  • Procedure: Prepare a solution of the surfactant in your buffer at a concentration well above its CMC. Add the compound (or a concentrated stock in a minimal amount of organic solvent) and mix vigorously, often with sonication, to facilitate partitioning into the micelles.[12]

Issue 3: "I need to increase solubility for a chemical reaction, but common organic co-solvents are not compatible with my system."

Sometimes, the reaction conditions themselves are restrictive. In these cases, altering the pH or using a reversible chemical modification can be effective.

Solution Workflow: Modifying the Physicochemical State

Method A: pH Adjustment

Many organic molecules contain acidic or basic functional groups whose ionization state is pH-dependent. The ionized (salt) form of a compound is almost always more water-soluble than the neutral form.[14][17] The this compound molecule contains a thiazole ring, which has a basic nitrogen atom. This nitrogen can be protonated under acidic conditions to form a more soluble cationic salt.

  • Experimental Test: Prepare a series of buffers with decreasing pH (e.g., from 7.4 down to 2.0). Attempt to dissolve the compound in each buffer and observe for improved solubility.

  • Causality: According to Le Châtelier's principle, adding acid (H⁺) shifts the equilibrium towards the protonated, more soluble form of the thiazole.[17] The effectiveness will depend on the pKa of the thiazole nitrogen.[18]

cluster_equilibrium pH-Dependent Equilibrium insoluble R-Thiazole (Poorly Soluble) soluble R-Thiazole-H⁺ (More Soluble) insoluble->soluble + H⁺ - H⁺ low_ph Low pH (High [H⁺]) low_ph->soluble Shifts Equilibrium Towards Soluble Form high_ph High pH (Low [H⁺]) high_ph->insoluble Shifts Equilibrium Towards Insoluble Form

Caption: Effect of pH on the solubility of a weakly basic compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting co-solvents to try for this compound?

    • A1: For maximum solubilizing power, start with DMSO or DMF . For applications requiring a less toxic or more volatile solvent, ethanol , isopropanol , or acetonitrile are excellent choices. Always check the tolerance of your specific assay or reaction for the chosen co-solvent.

  • Q2: How can I quantitatively measure the solubility of this compound in a specific solvent system?

    • A2: The gold standard is the shake-flask method , where excess solid is agitated in the solvent for an extended period (24-72h) to reach equilibrium. The saturated supernatant is then filtered, and the concentration is measured, typically by HPLC-UV or LC-MS. A more rapid method that gives comparable results is using Nuclear Magnetic Resonance (NMR) , which can quantify the dissolved solute in the presence of excess solid.[19][20]

  • Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

    • A3: Thermodynamic solubility is the true equilibrium solubility of the most stable crystal form of the compound. The shake-flask method measures this. Kinetic solubility is measured by dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer until it precipitates. This value is often higher than thermodynamic solubility because it can form a temporary supersaturated or amorphous state. For drug discovery screening, kinetic solubility is often measured, but for formulation development, thermodynamic solubility is the critical parameter.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a 20 mM stock solution of this compound in DMSO for subsequent dilution into aqueous media.

Materials:

  • This compound (MW: 268.13 g/mol )

  • Dimethyl sulfoxide (DMSO), ACS grade or higher, anhydrous

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

Procedure:

  • Weigh Compound: Accurately weigh 5.36 mg of this compound and transfer it to the sterile vial.

  • Add Co-Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. If needed, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[12]

  • Inspect: Visually inspect the solution against a bright light to ensure no particulate matter remains. The solution should be clear.

  • Store: Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to warm completely to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mM aqueous solution of this compound using HP-β-CD for use in biological assays.

Materials:

  • A concentrated stock solution of the compound in a minimal amount of ethanol (e.g., 100 mM).

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of PBS. Stir until fully dissolved. This molar excess of cyclodextrin is crucial for efficient complexation.

  • Add Compound: While vigorously stirring the HP-β-CD solution, slowly add the required volume of the concentrated ethanolic stock solution of the compound drop-by-drop. For a 1 mM final concentration in 10 mL, you would add 100 µL of the 100 mM stock.

  • Equilibrate: Cover the container and allow the mixture to stir at room temperature for at least 1-2 hours. Some protocols may require overnight stirring for optimal complexation.

  • Filter (Optional but Recommended): To remove any non-complexed aggregates, filter the solution through a 0.22 µm syringe filter.[12] The resulting clear solution contains the water-soluble compound:cyclodextrin complex.

References

Preventing byproduct formation in thiazole-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole-5-Carbaldehyde Reactions

A Senior Application Scientist's Guide to Preventing Byproduct Formation

Welcome to the technical support center for thiazole-5-carbaldehyde chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals and agrochemicals, mastering its reactivity is crucial for achieving high yields and purity.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the causality behind common side reactions and offering field-proven solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction mixture is turning dark brown/black, and TLC analysis shows a complex mixture of products.

Q: What is causing the discoloration and product smearing on my TLC plate?

A: This is a classic sign of aldehyde instability, likely stemming from self-condensation or polymerization.

Thiazole-5-carbaldehyde, like many aldehydes, is susceptible to side reactions, especially under harsh pH or high-temperature conditions. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the aldehyde group. The primary culprits for decomposition are often:

  • Base-Catalyzed Aldol/Cannizzaro Reactions: Strong bases can deprotonate the C2 position of the thiazole ring, creating a nucleophile that can attack another aldehyde molecule.[3] Alternatively, under strongly basic conditions without α-protons (which thiazole-5-carbaldehyde lacks), the Cannizzaro reaction can occur, leading to a disproportionation into thiazole-5-methanol and thiazole-5-carboxylic acid.

  • Acid-Catalyzed Polymerization: Strong acids can activate the carbonyl group, initiating a cascade of intermolecular reactions that result in polymer formation.

Troubleshooting & Prevention Protocol:

  • Strict pH Control: Avoid using strong, concentrated bases (e.g., NaOH, KOH) or acids (e.g., concentrated H₂SO₄, HCl). If a base is required, opt for milder, non-nucleophilic organic bases.

  • Temperature Management: Maintain the lowest effective temperature for your reaction. Run trial reactions at 0 °C or room temperature before attempting higher temperatures. Exothermic reactions should be cooled in an ice bath during reagent addition.

  • Inert Atmosphere: While the aldehyde itself is the primary reactant, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent secondary oxidative processes that may be initiated by radical species formed during decomposition.

Issue 2: My final product is contaminated with thiazole-5-carboxylic acid.

Q: I'm observing a significant acidic impurity in my final product. How can I prevent the oxidation of the aldehyde?

A: The aldehyde functional group is highly susceptible to oxidation, which can occur via atmospheric oxygen or certain reagents.

This is one of the most common byproduct issues. The aldehyde can be oxidized to the corresponding carboxylic acid, which complicates purification due to similar polarity and solubility.

Causality and Mechanistic Insight: Oxidation can be promoted by:

  • Air (Oxygen): Prolonged exposure of the aldehyde to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to auto-oxidation.

  • Oxidizing Reagents: Certain reagents used in the synthetic sequence may be inadvertently oxidizing the aldehyde. For example, some multi-step syntheses might involve oxidative steps where incomplete quenching of the oxidant can affect subsequent steps.[4]

  • Harsh Basic Conditions: As seen in the Cannizzaro reaction, strong bases can induce disproportionation, yielding the carboxylic acid as one of the products.

Mitigation Strategies & Optimized Protocol (Example: Reductive Amination)

If you are performing a reductive amination and observing oxidation, the choice of reducing agent and reaction sequence is critical.

Standard Protocol (Prone to Oxidation):

  • Dissolve thiazole-5-carbaldehyde and amine in methanol.

  • Stir for 1 hour to form the imine.

  • Add NaBH₄ and stir overnight.

Optimized Protocol (Minimizes Oxidation):

  • Reagents: Thiazole-5-carbaldehyde (1.0 eq), primary/secondary amine (1.1 eq), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (DCM) as solvent.

  • Setup: Combine the aldehyde and amine in a round-bottom flask with DCM under a nitrogen atmosphere.

  • Execution: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reduction: Add NaBH(OAc)₃ in one portion. This reducing agent is milder and less basic than NaBH₄, reducing the risk of side reactions.

  • Monitoring: Monitor the reaction by TLC until the aldehyde spot is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.

Issue 3: My Wittig reaction with thiazole-5-carbaldehyde is low-yielding, and I'm recovering unreacted starting material.

Q: Why is my Wittig reaction inefficient?

A: Inefficiency in Wittig reactions with heterocyclic aldehydes often points to issues with ylide generation, steric hindrance, or competing acid-base reactions.

The acidity of the proton at the C2 position of the thiazole ring can interfere with ylide formation.[3] The strong base used to generate the ylide (e.g., n-BuLi, NaH) can deprotonate the thiazole ring instead of the phosphonium salt, quenching the base and preventing ylide formation.

Troubleshooting Decision Workflow

G start Low Yield in Wittig Reaction check_base Problem: Base deprotonates thiazole ring at C2? start->check_base ylide_issue Problem: Ylide is unstable or not forming? check_base->ylide_issue No sol_base Solution 1: Use a milder base (e.g., K₂CO₃, DBU) with a more acidic phosphonium salt (e.g., Horner-Wadsworth-Emmons). check_base->sol_base Yes sol_order Solution 2: Pre-form the ylide at low temperature before adding the aldehyde. ylide_issue->sol_order Possible sol_hwe Solution 3: Switch to Horner- Wadsworth-Emmons (HWE) reaction. The phosphonate is more acidic, allowing for weaker bases. ylide_issue->sol_hwe Likely

Caption: Troubleshooting workflow for Wittig reactions.

Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative for this substrate as it uses a stabilized phosphonate carbanion, which can be generated with much milder bases, thus avoiding the C2 deprotonation issue.

  • Reagents: Diethyl phosphonate ester (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Thiazole-5-carbaldehyde (1.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Ylide Generation: In a flame-dried, three-neck flask under Argon, suspend NaH in anhydrous THF. Cool the suspension to 0 °C. Add the diethyl phosphonate ester dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Reaction: Cool the resulting clear solution back to 0 °C. Add a solution of thiazole-5-carbaldehyde in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours or until TLC indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Data Summary: Choosing the Right Conditions

To minimize byproduct formation, the selection of reagents and conditions is paramount. The following table provides a general guide for common transformations involving thiazole-5-carbaldehyde.

Reaction TypeRecommended Reagent/CatalystSolventTemperatureKey Considerations
Reductive Amination NaBH(OAc)₃DCM, DCE0 °C to RTAvoids strong bases; minimizes over-reduction and oxidation.
Wittig/HWE HWE reagents (e.g., (EtO)₂P(O)CH₂CO₂Et + NaH)THF, DME0 °C to RTPrevents deprotonation of the thiazole ring by using milder bases.
Condensation (Knoevenagel) Piperidine, β-alanineToluene, EtOHRT to RefluxUse catalytic amounts of mild base; remove water with a Dean-Stark trap if necessary.
Oxidation (to acid) Oxone®, PDC, DMPAcetonitrile, DCMRTUse mild, selective oxidants to prevent ring degradation.[5]
Reduction (to alcohol) NaBH₄Methanol, Ethanol0 °CA straightforward reduction; ensure the reaction is not overly basic.

General Byproduct Prevention Pathway

This diagram illustrates the critical decision points in your experimental design to steer the reaction away from common byproduct pathways.

G cluster_0 Reaction Planning cluster_1 Potential Byproduct Pathways cluster_2 Optimized Pathway start Start: Thiazole-5-carbaldehyde + Reagent check_reagent Is the reagent strongly basic or acidic? start->check_reagent oxid Risk: Oxidation to Carboxylic Acid start->oxid Reaction exposed to air or oxidative conditions check_temp Is high temperature required? check_reagent->check_temp No poly Risk: Polymerization/ Self-Condensation check_reagent->poly Yes decomp Risk: Ring Decomposition check_temp->decomp Yes optimize Action: Use mild reagents, control stoichiometry, maintain low temperature, use inert atmosphere. poly->optimize Mitigate oxid->optimize Mitigate decomp->optimize Mitigate product Desired Product (High Purity) optimize->product

Caption: Decision pathway for minimizing byproducts.

By carefully considering the inherent reactivity of the thiazole-5-carbaldehyde and choosing appropriately mild and selective conditions, you can significantly improve the outcome of your reactions, leading to higher yields, simpler purifications, and more reliable results.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice to ensure a robust, scalable, and reproducible process.

Synthetic Pathway Overview

The most reliable and widely adopted route to this compound is a two-step process. First, the core heterocyclic structure, 2-(4-bromophenyl)thiazole, is constructed via the Hantzsch thiazole synthesis.[1][2] This is followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction, which targets the most electron-rich position on the thiazole ring.[3][4]

Synthesis_Pathway A 4-Bromo-α-chloroacetophenone + Thioformamide B Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C 2-(4-Bromophenyl)thiazole (Intermediate) B->C D Step 2: Vilsmeier-Haack Reaction (POCl₃ / DMF) C->D E This compound (Final Product) D->E Hantzsch_Troubleshooting Start Low Yield or Impure Product in Hantzsch Synthesis Prob1 Issue: Poor Heat Management Start->Prob1 Exotherm? Prob2 Issue: Impure Starting Materials Start->Prob2 Reagents Discolored? Prob3 Issue: Inefficient Work-up/Isolation Start->Prob3 Product Oily? Sol1 Action: 1. Slow, metered addition. 2. Monitor internal temp. 3. Use appropriate cooling. Prob1->Sol1 Sol2 Action: 1. Recrystallize halo-ketone. 2. Verify thioformamide purity. Prob2->Sol2 Sol3 Action: 1. Controlled neutralization. 2. Reverse addition (drowning). 3. Optimize anti-solvent. Prob3->Sol3

References

Technical Support Center: Enhancing the Stability of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Bromophenyl)thiazole-5-carbaldehyde (CAS No. 150987-95-4). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block, its stability is paramount for ensuring reproducibility, high yields, and purity in complex multi-step syntheses.[1][2] This guide provides in-depth troubleshooting advice and preventative protocols based on the fundamental chemical principles governing its structure and reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability issues encountered during the storage, handling, and use of this compound.

Q1: My off-white solid this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?

A1: This is the most frequently reported issue and is almost certainly due to aerobic oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation by atmospheric oxygen, converting it to the corresponding carboxylic acid: 2-(4-bromophenyl)thiazole-5-carboxylic acid.

  • Causality: Aromatic aldehydes, while generally more stable than their aliphatic counterparts due to resonance, are prone to this degradation pathway, which can be accelerated by exposure to light, moisture, and trace metal impurities.[3][4] The formation of the conjugated carboxylic acid and potential minor polymeric byproducts leads to the observed discoloration. The thiazole ring itself, particularly with aryl substituents, can also undergo photo-degradation upon prolonged exposure to light, though aldehyde oxidation is the more common and immediate concern.[5]

  • Usability: The material may still be usable depending on the extent of degradation and the sensitivity of your subsequent reaction. However, the purity is compromised. It is strongly recommended to perform a purity analysis (see Q4) before use. For reactions sensitive to acidic impurities or requiring precise stoichiometry, using the discolored material without purification is not advised.

Here is a diagram illustrating the primary degradation pathway:

DegradationPathway cluster_main Primary Degradation: Aerobic Oxidation Reactant This compound (Off-white solid) Product 2-(4-Bromophenyl)thiazole-5-carboxylic acid (Impurity, often colored) Reactant->Product [O₂], Light, Moisture

Caption: Primary oxidative degradation pathway of the title compound.

Q2: What are the definitive storage and handling procedures to maximize the shelf-life of this compound?

A2: Proper storage is the most effective preventative measure. The goal is to mitigate exposure to oxygen, light, and moisture. While some suppliers suggest storage at 0-8 °C, for long-term stability, more stringent conditions are recommended.[1]

Experimental Protocol: Recommended Storage and Handling

  • Aliquot Upon Receipt: If you have purchased a large quantity, immediately aliquot the material into smaller, single-use vials upon arrival. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Before sealing, flush each vial with a dry, inert gas such as Argon or Nitrogen. This displaces oxygen and moisture. For highly sensitive applications, perform all handling in a glovebox.

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.

  • Temperature: Store the sealed vials at or below -20°C. The low temperature significantly reduces the rate of any potential degradation reactions.

  • Desiccation: Place the vials inside a secondary container with a desiccant (e.g., silica gel) to protect against ambient moisture, especially during temperature changes.

  • Usage: When a vial is needed, allow it to warm completely to room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

Data Presentation: Summary of Storage Conditions

ParameterStandard ConditionRecommended Best Practice Rationale
Temperature 0-8 °C-20°C or lower Slows reaction kinetics of degradation.
Atmosphere Ambient AirInert Gas (Argon/Nitrogen) Prevents aerobic oxidation.
Light Ambient LightIn the Dark (Amber Vial) Prevents photo-induced degradation.[5]
Container Standard VialPTFE-sealed Amber Vial Provides UV protection and a superior seal.
Moisture UncontrolledStore with Desiccant Prevents hydrolysis or moisture-catalyzed reactions.
Q3: I'm observing low yields and unexpected byproducts in my reaction. Could the compound be degrading under my experimental conditions?

A3: Yes, instability in solution or during a reaction is a common problem. The stability of this compound is highly dependent on the solvent, pH, and reagents present.

  • Solvent Choice:

    • Recommended: Use high-purity, dry, aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.

    • Use with Caution: Protic solvents like methanol or ethanol can reversibly form hemiacetals with the aldehyde. While often not a permanent degradation, it can affect reactivity and introduce impurities. Chlorinated solvents (e.g., DCM, Chloroform) can contain trace amounts of HCl, which can catalyze side reactions.

  • pH Sensitivity:

    • Strongly Basic Conditions: Avoid strong bases (e.g., NaOH, KOH) in solution for extended periods, as they can promote Cannizzaro-type reactions or other condensation pathways.

    • Strongly Acidic Conditions: Strong acids can potentially lead to the degradation of the thiazole ring, which is a known reaction pathway for some thiazole derivatives.[6]

  • Reagent Incompatibility: Be mindful of strong oxidizing agents in your reaction mixture unless the desired transformation is the oxidation of the aldehyde.

Q4: How can I quantitatively assess the purity and stability of my compound?

A4: A routine purity check via High-Performance Liquid Chromatography (HPLC) is the most reliable method. A well-developed HPLC method can separate the parent compound from its primary degradation product (the carboxylic acid) and other impurities.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

  • Standard Preparation: Prepare a stock solution of your compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a known concentration of ~1 mg/mL.

  • Sample Preparation: Prepare your test sample at the same concentration in the same diluent.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (diluent) first, followed by your standard and then your sample.

    • The primary degradation product, 2-(4-bromophenyl)thiazole-5-carboxylic acid, is more polar and will typically elute earlier than the parent aldehyde.

    • Purity is calculated based on the relative peak area (% Area). A fresh, high-purity sample should be >98%.

Trustworthiness: For a self-validating system, ensure your method has good peak shape (tailing factor < 1.5) and that the retention time of your main peak is consistent between injections. For rigorous stability studies, use an internal standard.

Workflow cluster_workflow Stability Assessment Workflow A Prepare Standard & Sample (~1 mg/mL in Diluent) B Set Up HPLC Method (C18 Column, ACN/H₂O Gradient) A->B C Inject Blank, Standard, Sample B->C D Integrate Chromatogram C->D E Analyze Data D->E F Purity > 98%? Main peak RT matches standard? E->F G PASS: Proceed with Experiment F->G Yes H FAIL: Purify or Discard F->H No

Caption: A typical workflow for assessing compound purity via HPLC.

References

Validation & Comparative

A Head-to-Head Comparison for the Medicinal Chemist: 2-(4-Bromophenyl)thiazole-5-carbaldehyde vs. 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

In the intricate world of drug discovery, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Thiazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Within this vital class of heterocycles, 2-arylthiazole-5-carbaldehydes are exceptionally useful as versatile chemical intermediates, or "building blocks," for synthesizing more complex drug candidates.[7][8]

This guide offers a detailed comparative analysis of two such building blocks: 2-(4-bromophenyl)thiazole-5-carbaldehyde and its chlorinated counterpart, 2-(4-chlorophenyl)thiazole-5-carbaldehyde. While differing by only a single halogen atom, their subtle variances in physicochemical properties and chemical reactivity can have profound implications for synthesis strategy, library development, and the overall trajectory of a drug discovery program.

Part 1: Physicochemical Properties: A Tale of Two Halogens

The identity of the halogen atom at the para-position of the phenyl ring influences the molecule's size, polarity, and intermolecular interactions, leading to distinct physical properties. These differences, while seemingly minor, can affect everything from reaction kinetics to the ultimate formulation of a drug product.

PropertyThis compound2-(4-chlorophenyl)thiazole-5-carbaldehyde
Molecular Formula C₁₀H₆BrNOSC₁₀H₆ClNOS
Molecular Weight 268.13 g/mol 223.68 g/mol [8]
Appearance Off-white to light yellow solid[7]Off-white solid[8]
Boiling Point (Predicted) Not available377.6±48.0 °C[9]
Density (Predicted) Not available1.388±0.06 g/cm³[9]
Storage Conditions Store at 0-8 °C[7]Store at 2-8°C under inert gas[9]

Note: Experimental data for some properties are not consistently available; predicted values from chemical databases are used where indicated.

The most significant takeaway is the difference in molecular weight, which stems directly from the mass of bromine versus chlorine. This can be a factor in fragment-based drug design (FBDD) where small changes in ligand efficiency are critical.

Part 2: Synthesis via the Hantzsch Thiazole Reaction

Both compounds are reliably synthesized using the Hantzsch thiazole synthesis, a classic and robust method first reported in 1887.[3][10] The reaction involves the cyclocondensation of a thioamide with an α-haloketone (or its equivalent, such as an α-haloaldehyde).[10][11] This method is favored for its simplicity and generally high yields of the stable, aromatic thiazole product.[3][11]

Hantzsch_Synthesis General Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thioamide 4-Halothiobenzamide (X = Br or Cl) Reaction Cyclocondensation (e.g., Ethanol, Heat) Thioamide->Reaction Haloaldehyde 2-Chloromalonaldehyde or equivalent α-haloaldehyde Haloaldehyde->Reaction Product 2-(4-Halophenyl)thiazole -5-carbaldehyde Reaction->Product Formation of thiazole ring Reactivity_Comparison Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_starting_materials Starting Material cluster_reaction_type Reaction Type cluster_product Result Bromo 2-(4-Bromophenyl) thiazole-5-carbaldehyde Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Bromo->Coupling Higher Reactivity Milder Conditions Broader Scope Chloro 2-(4-Chlorophenyl) thiazole-5-carbaldehyde Chloro->Coupling Lower Reactivity Harsher Conditions More Challenging Product Diversified Library of 2-Aryl-thiazole Analogues Coupling->Product

References

Characterization of 2-(4-Bromophenyl)thiazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Characterization of 2-(4-Bromophenyl)thiazole-5-carbaldehyde Derivatives

This guide offers a detailed, experience-driven framework for the comprehensive characterization of this compound and its analogues. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the causality behind experimental choices, providing a robust methodology for validating the synthesis, purity, and structural integrity of this versatile class of compounds.

Foreword: The Strategic Importance of the 2-Arylthiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, integral to numerous natural products, including Vitamin B1 (thiamine), and a cornerstone of modern pharmaceuticals.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific scaffold, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the para-position of the phenyl ring serves as a versatile handle for post-synthetic modification via cross-coupling reactions, while the carbaldehyde at the 5-position of the thiazole ring is a reactive site for forming imines, hydrazones, or undergoing condensations. This dual functionality makes it a powerful building block for constructing diverse chemical libraries aimed at drug discovery and materials science.[4][5]

Part 1: Synthesis and Purification: Establishing a High-Quality Foundation

The most reliable and widely adopted method for constructing the 2-arylthiazole core is the Hantzsch Thiazole Synthesis.[1][6][7] This classic condensation reaction between a thioamide and an α-halocarbonyl compound is renowned for its high yields and operational simplicity.[6][7]

Experimental Protocol: Hantzsch Synthesis of this compound
  • Thioamide Preparation: 4-Bromothiobenzamide is prepared from 4-bromobenzaldehyde. This is typically achieved by reacting the aldehyde with a thionating agent like Lawesson's reagent in an anhydrous solvent (e.g., toluene) under reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Cyclization/Condensation: The crude 4-bromothiobenzamide is reacted with an appropriate α-halo-β-oxocarbaldehyde equivalent (e.g., 3-bromo-2-oxopropanal) in a polar solvent such as ethanol. The mixture is heated to reflux for several hours. This step involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]

  • Work-up and Purification: After cooling, the reaction mixture is often poured into a basic aqueous solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and precipitate the crude product.[6] The solid is collected by filtration, washed with water, and dried. Final purification is achieved by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.

The rationale for this stepwise approach, as opposed to a one-pot synthesis, is to maximize the purity of the final compound. High purity is not merely a goal but a prerequisite for reliable characterization and for generating reproducible data in subsequent biological assays.

Synthesis_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Purification A 4-Bromobenzaldehyde + Lawesson's Reagent B 4-Bromothiobenzamide A->B Toluene, Reflux D Crude Product B->D Ethanol, Reflux C α-Halocarbonyl C->D E Column Chromatography D->E F Pure 2-(4-Bromophenyl)thiazole- 5-carbaldehyde (>95%) E->F

Caption: Workflow for the synthesis and purification of the target thiazole.

Part 2: Definitive Structural Characterization

A multi-pronged analytical approach is essential for the unambiguous confirmation of the molecular structure and for establishing a reference dataset for future derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: This technique provides a detailed map of the proton environment. For the title compound, the spectrum is expected to show highly characteristic signals:

    • A sharp singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.9-10.2 ppm .

    • A singlet for the thiazole C4-proton around δ 8.3-8.6 ppm .

    • A pair of doublets in the aromatic region (δ 7.6-8.0 ppm ) corresponding to the AA'BB' spin system of the 1,4-disubstituted bromophenyl ring.

  • ¹³C NMR: This spectrum confirms the carbon skeleton of the molecule. Key resonances include:

    • The aldehyde carbonyl carbon signal at δ 185-190 ppm .

    • Signals for the thiazole ring carbons, with the C2 carbon (bonded to the phenyl ring) typically appearing around δ 168-172 ppm .

    • Four distinct signals for the bromophenyl ring carbons.

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the proposed structure. The absence of signals from starting materials or solvents is a primary indicator of purity.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • MS: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. A key diagnostic feature for this compound is the isotopic pattern of bromine. The presence of two major peaks of nearly equal intensity at M and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) provides definitive evidence of a monobrominated compound.[9]

  • IR: Infrared spectroscopy identifies the functional groups present. The spectrum should prominently feature:

    • A strong carbonyl (C=O) stretching vibration for the aldehyde at ~1690-1710 cm⁻¹ .[10]

    • C=N and C=C stretching bands from the thiazole and phenyl rings in the ~1580-1610 cm⁻¹ region.[11]

Comparative Characterization of Phenyl-Substituted Analogs

The electronic nature of the substituent at the 4-position of the phenyl ring systematically influences the spectroscopic properties of the molecule. This predictable variation is crucial for confirming that a series of derivatives has been successfully synthesized.

Substituent (X) at Phenyl C4¹H NMR (CHO, δ ppm)IR (C=O, cm⁻¹)Rationale for Shift
-OCH₃ (Electron-Donating)Lower (e.g., ~9.8)Lower (e.g., ~1685)Increased electron density on the thiazole ring shields the aldehyde proton and weakens the C=O bond.
-H (Neutral)Mid-range (e.g., ~9.9)Mid-range (e.g., ~1690)Baseline reference for electronic effects.
-Br (Weakly Deactivating) ~10.0 ~1695 Inductive electron withdrawal deshields the aldehyde proton and strengthens the C=O bond.
-NO₂ (Electron-Withdrawing)Higher (e.g., ~10.2)Higher (e.g., ~1705)Strong electron withdrawal significantly deshields the aldehyde and increases C=O bond polarity/strength.

Part 3: Quantitative Purity Assessment

For any application in drug development or materials science, purity is not optional. High-Performance Liquid Chromatography (HPLC) is the industry standard for its quantification.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • System Preparation: Use a standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Sample Preparation: Create a ~1 mg/mL solution of the thiazole derivative in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid (or TFA).

  • Gradient Elution: Run a linear gradient, for example, from 10% B to 95% B over 15 minutes. This ensures that any impurities with different polarities are resolved from the main product peak.

  • Detection: Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) to detect a wide range of potential impurities.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For screening purposes, a purity of >95% is typically required.

HPLC_Analysis_Workflow A Sample Dissolution (~1 mg/mL in ACN/H₂O) B Injection into HPLC System A->B C Separation on C18 Column (Gradient ACN/H₂O) B->C D UV Detection (e.g., 254 nm) C->D E Generate Chromatogram D->E F Integrate Peaks & Calculate Area % E->F

Caption: Standard workflow for HPLC-based purity determination.

Part 4: Relevance in Drug Discovery Context

The characterization data forms the bedrock of any Structure-Activity Relationship (SAR) study. For instance, these thiazole derivatives are often investigated as inhibitors of protein kinases, which are crucial targets in oncology.[2]

Hypothetical Application: Kinase Inhibition Pathway

A derivative of this compound might be further modified (e.g., the aldehyde converted to a Schiff base) to enhance its binding affinity to the ATP-binding pocket of a specific kinase, thereby inhibiting its function and disrupting a cancer-related signaling cascade.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Kinase GrowthFactor->Receptor Activation DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Signal Transduction CellProliferation Cell Proliferation DownstreamKinase->CellProliferation Promotes Inhibitor Thiazole Derivative Inhibitor->DownstreamKinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a thiazole derivative.

Without the rigorous characterization outlined in this guide, it would be impossible to confidently attribute any observed biological activity to the designed molecule. An uncharacterized compound is an unvalidated hypothesis. Therefore, this comprehensive analytical workflow is the critical first step in the journey from a synthetic concept to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for researchers, medicinal chemists, and drug development professionals on the robust structural validation of the synthesized heterocyclic compound, 2-(4-Bromophenyl)thiazole-5-carbaldehyde. We move beyond mere procedural lists to explain the causal-driven choices behind each analytical technique, ensuring a self-validating and unimpeachable structural confirmation. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents, making the unambiguous characterization of its derivatives a critical step in pharmaceutical research.[1][2][3]

Context: Synthesis Strategy and the Need for Validation

The target molecule, this compound, is typically synthesized via a two-step process. Understanding this pathway is crucial as it informs potential side-products and isomers that our validation protocol must be designed to exclude.

  • Hantzsch Thiazole Synthesis: The core thiazole ring is assembled by reacting an α-haloketone (e.g., 2,4'-dibromoacetophenone) with a thioamide (e.g., thioformamide). This classic method is favored for its reliability and high yields.[4][5][6]

  • Vilsmeier-Haack Formylation: An aldehyde group is subsequently introduced onto the thiazole ring. The Vilsmeier-Haack reaction, using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective method for formylating electron-rich heterocyclic systems like thiazoles.[7][8][9][10]

The primary validation challenge arises from the formylation step, which can potentially yield two different isomers: the desired 5-carbaldehyde and the isomeric 4-carbaldehyde.[11] Our analytical workflow is therefore designed not just to confirm the presence of the constituent parts, but to definitively establish their precise connectivity.

cluster_synthesis Synthesis Pathway cluster_validation Validation Workflow Reagents 2,4'-Dibromoacetophenone + Thioformamide Hantzsch Hantzsch Thiazole Synthesis Reagents->Hantzsch Intermediate 2-(4-Bromophenyl)thiazole Hantzsch->Intermediate Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Intermediate->Vilsmeier Product Crude Product: This compound + Isomeric Impurities Vilsmeier->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Connectivity & Isomer ID MS Mass Spectrometry Product->MS Molecular Weight & Isotopic Pattern IR IR Spectroscopy Product->IR Functional Groups Conclusion Validated Structure NMR->Conclusion MS->Conclusion IR->Conclusion

References

A Senior Application Scientist's Guide to the Biological Efficacy of Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its significance is not merely academic; thiazole is a core component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from anticancer agents like Dasatinib to antiretrovirals like Ritonavir.[3][4] The unique electronic properties and the structural stability of the thiazole ring allow for extensive modification of its substituents, enabling medicinal chemists to fine-tune biological activity and develop new, potent therapeutic molecules.[1][3]

This guide provides an in-depth comparison of the biological efficacy of various substituted thiazole compounds, grounded in experimental data. We will explore their applications in key therapeutic areas, delve into the mechanistic insights that drive their activity, and provide detailed, validated protocols for researchers to assess the efficacy of their own novel thiazole derivatives. Our focus is on the causality behind experimental design, ensuring that the presented methodologies are robust and the data interpretation is sound.

Comparative Biological Efficacy: A Multi-Targeted Approach

The true power of the thiazole scaffold lies in its versatility. By strategically modifying the functional groups at various positions on the ring, researchers have developed compounds with potent and selective activity against a multitude of biological targets. This has led to the exploration of thiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[1][5]

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole derivatives have emerged as a highly promising class of anticancer agents, capable of interacting with various cancer-specific targets and disrupting the biological pathways that fuel tumor growth and proliferation.[6][7][8] Many of these compounds exert their effects by inducing apoptosis, inhibiting key kinases in signaling pathways, or disrupting microtubule assembly.[9][10]

Comparative Efficacy of Anticancer Thiazole Derivatives:

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The table below summarizes the in vitro cytotoxic activity of several representative substituted thiazole compounds against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Hydrazinyl-ThiazoleCompound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition, Apoptosis Induction[11]
Hydrazinyl-ThiazoleCompound 4c HepG2 (Liver)7.26 ± 0.44VEGFR-2 Inhibition, Apoptosis Induction[11]
Thiazole-Chalcone HybridCompound 242 CEM (Leukemia)High ActivityNot specified[12]
IminothiazolidinoneCompound 10 -103.24 nMAcetylcholinesterase Inhibition[13]
IminothiazolidinoneCompound 16 -108.94 nMAcetylcholinesterase Inhibition[13]

Note: Data for compounds 10 and 16 are presented in nM and relate to enzyme inhibition, not direct cytotoxicity against a cancer cell line, but are included to show the high potency achievable with thiazole scaffolds.

Structure-Activity Relationship (SAR) Insights:

The data reveals critical structure-activity relationships. For instance, in a series of hydrazinyl-thiazole derivatives, compound 4c demonstrated superior activity, which was attributed to specific substitutions on the benzylidene hydrazinyl moiety.[11] Similarly, studies have shown that the presence of a 3,4,5-trimethoxyphenyl group on the nitrogen atom near a carbonyl group can enhance anticancer efficiency.[12] This underscores the importance of rational design in optimizing the therapeutic potential of thiazole compounds.

Antimicrobial Efficacy: A Renewed Weapon Against Resistance

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is critical. Thiazole derivatives have shown significant promise in this area, with some compounds exhibiting potency comparable or even superior to existing antibiotics.[14][15]

Comparative Efficacy of Antimicrobial Thiazole Derivatives:

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazole DerivativeCompound 40 Staphylococcus aureus3.125[15][18]
Thiazole DerivativeCompound 40 Bacillus thuringiensis6.25[15][18]
Benzo[d]thiazoleCompound 13 Gram-positive/negative bacteria50-75[19]
Benzo[d]thiazoleCompound 14 Gram-positive/negative bacteria50-75[19]
Thiazolyl-1,3,4-oxadiazoleCompound 5a (4-F substituted)Bacteria and FungiGood Activity[20]

Structure-Activity Relationship (SAR) Insights:

SAR studies in the antimicrobial field have shown that S-substituted thiazolyl-1,3,4-oxadiazole derivatives exhibit enhanced activity compared to their counterparts with a free sulfhydryl (SH) group.[20] Furthermore, substitutions on attached phenyl rings, such as 4-fluoro substitutions, have been shown to confer good antibacterial and antifungal activity.[20] In another series, a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring led to moderately enhanced antibacterial activity.[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22]

Comparative Efficacy of Anti-inflammatory Thiazole Derivatives:

The anti-inflammatory effects of thiazole compounds can be assessed by their ability to inhibit the production of inflammatory mediators like prostaglandins (e.g., PGE2).

Compound ClassSpecific DerivativeAssay SystemEffectMechanism of ActionReference
Thiazole DerivativeCX-32 LPS-stimulated RAW 264.7 cellsSignificant reduction of PGE2 productionPotential COX-2 Inhibition[23][24]
Thiazole DerivativeCX-35 LPS-stimulated RAW 264.7 cellsSignificant reduction of PGE2 productionPotential COX-2 Inhibition[23][24]
Thiazolyl-carbonyl-thiosemicarbazideTh-1-8 Turpentine oil-induced inflammationReduced NO synthesis, lowered oxidative stressPotential iNOS Inhibition[21]
Synthetic Thiazole3c Carrageenan-induced paw edema44% inhibitionNot specified[25]
Synthetic Thiazole3d Carrageenan-induced paw edema41% inhibitionNot specified[25]

Structure-Activity Relationship (SAR) Insights:

Studies on thiazolyl-carbonyl-thiosemicarbazides and related azoles suggest that their anti-inflammatory activity may stem from their ability to reduce nitric oxide (NO) synthesis by blocking the active site of inducible nitric oxide synthase (iNOS).[21] The thiosemicarbazide fragment appears to be crucial for this interaction.[21]

Mechanistic Insights: Unraveling the Pathways of Action

Understanding the mechanism of action is paramount in drug development. For anticancer thiazole derivatives, a common target is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[9][10]

PI3K_Akt_Pathway

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays used to determine the biological efficacy of substituted thiazole compounds.

Workflow for Compound Efficacy Screening

The general workflow for screening new compounds involves a tiered approach, starting with broad in vitro screening and progressing to more specific mechanistic and in vivo studies for promising candidates.

Screening_Workflow

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.[27]

Materials:

  • 96-well flat-bottom plates

  • Test compound (substituted thiazole) and vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Cancer cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm, reference at 630 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue). Viability should be >90%.

    • Dilute cells in complete culture medium to an optimized seeding density (typically 1,000-100,000 cells/well, determined empirically for each cell line).[28]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "medium only" for blank, and "cells with medium" for untreated control.

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[27]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, positive control, and vehicle control in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[28]

    • Incubate the plate for 2-4 hours at 37°C.[28] The formation of purple formazan precipitate should be visible under a microscope in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a plate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17][29]

Materials:

  • 96-well sterile microtiter plates

  • Test compound and vehicle

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth[30]

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[16][17]

  • Plate reader or visual inspection for turbidity

Step-by-Step Methodology:

  • Compound Preparation:

    • In a 96-well plate, prepare a two-fold serial dilution of the test compound in broth. The final volume in each well should be 50 or 100 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).[17]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well containing the compound dilutions and the positive control well.

    • The final volume in each well will now be 100 or 200 µL.

    • Incubate the plate at 37°C for 16-24 hours.[17]

  • MIC Determination:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery.[2][3] Its synthetic tractability and diverse biological activities ensure its place in the development of future therapeutics.[3][5] Current research focuses on creating hybrid molecules that combine the thiazole ring with other pharmacophores to enhance potency and selectivity, as well as to overcome drug resistance.[12] The continued application of robust screening protocols and in-depth mechanistic studies will be essential in translating the promise of these compounds into clinically effective drugs. This guide provides a foundational framework for researchers to compare, evaluate, and contribute to the exciting field of substituted thiazole chemistry.

References

Illuminating Molecular Architecture: A Comparative Guide to the Characterization of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of 2-(4-Bromophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest due to the prevalence of the thiazole motif in pharmaceuticals.[1][2] While single-crystal X-ray diffraction stands as the definitive method for resolving solid-state architecture, a holistic understanding is best achieved by integrating data from various spectroscopic techniques. This guide will delve into the experimental intricacies of X-ray crystallography and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive perspective on characterizing this class of molecules.

The Central Role of Thiazoles in Medicinal Chemistry

The thiazole ring is a key structural component in numerous biologically active compounds, including antibiotics like penicillin and various anticancer agents.[2][3] Its ability to engage in diverse non-covalent interactions makes it a valuable scaffold in drug design. The title compound, this compound, incorporates a bromophenyl group, which can further influence its biological activity and provides a heavy atom for crystallographic phasing.[1] Understanding the precise spatial arrangement of these functional groups is crucial for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.[4]

Unveiling the Solid-State Structure: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides unambiguous information about the internal lattice of a crystalline substance, including bond lengths, bond angles, and intermolecular interactions.[5][6]

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the key stages involved in the X-ray crystallographic analysis of a compound like this compound.

References

A Comparative Guide to the Purity Assessment of 2-(4-Bromophenyl)thiazole-5-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Thiazole-Based Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] 2-(4-Bromophenyl)thiazole-5-carbaldehyde is a key synthetic intermediate, a versatile building block whose purity is paramount to the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API).[1][3] Impurities, even in trace amounts, can lead to unpredictable side reactions, reduced yields, and potentially introduce toxic by-products into the drug development pipeline.[1]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative purity assessment of this compound. We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental data paradigms. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for ensuring the chemical integrity of this critical synthetic intermediate.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture.[4][5] It operates by injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.[4] For routine quality control and purity determination of compounds like this compound, HPLC, particularly in its reverse-phase mode, offers an unparalleled combination of resolution, sensitivity, and reproducibility.[6][7]

The Rationale Behind Methodological Choices

A robust HPLC method is not a matter of chance; it is the result of deliberate, science-driven decisions.

  • Column Selection: The Arena of Separation: For a moderately polar, aromatic compound like this compound, a Reverse-Phase (RP) C18 column is the industry standard. The stationary phase consists of silica particles chemically bonded with 18-carbon alkyl chains, creating a non-polar environment. In this setup, non-polar molecules have a stronger affinity for the stationary phase and elute later, while more polar molecules, which prefer the polar mobile phase, elute earlier. This principle allows for the effective separation of the main compound from potentially more polar or less polar impurities.

  • Mobile Phase Composition: The Driving Force: The mobile phase in RP-HPLC is typically a mixture of a polar solvent (e.g., highly purified water) and a less polar organic solvent (e.g., acetonitrile or methanol). The ratio of these solvents determines the eluting strength.

    • Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition throughout the run. While simpler, it may fail to resolve impurities that have very different polarities from the main peak. A gradient elution , where the proportion of the organic solvent is gradually increased over time, is often superior. This approach ensures that late-eluting, more non-polar impurities are washed from the column in a reasonable time frame, resulting in sharper peaks and improved resolution across a wider polarity range.

  • Detector Selection: Visualizing the Analytes: The presence of aromatic rings (bromophenyl and thiazole) in the target molecule makes it an excellent candidate for UV-Vis detection . These conjugated systems absorb light in the ultraviolet-visible spectrum. By monitoring the absorbance at a specific wavelength (typically the λmax, where the compound has maximum absorbance), we can detect and quantify the compound and its impurities as they elute from the column. For aromatic aldehydes, detection is often set around 254 nm or 360 nm, depending on the specific chromophore and to maximize sensitivity.[8][9]

Experimental Protocol: HPLC Purity Determination

This protocol provides a validated, step-by-step methodology for assessing the purity of this compound.

1. Reagents and Materials:

  • This compound Reference Standard (>99.5% purity)

  • This compound sample for testing

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare a 0.1 mg/mL solution in the same manner as the Working Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent | | Column | C18, 4.6 x 250 mm, 5 µm | | Mobile Phase A | Deionized Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 50 | | | 20 | 95 | | | 25 | 95 | | | 26 | 50 | | | 30 | 50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detector Wavelength | 254 nm | | Injection Volume | 10 µL |

4. Data Analysis and Purity Calculation:

  • Inject the Working Standard and Sample solutions.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Reference Standard prep2 Dissolve in Diluent (ACN/H2O) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample into Autosampler prep3->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Generate Chromatogram hplc3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % Purity (Area Normalization) data2->data3

Caption: HPLC workflow for purity assessment.

Pillar 2: A Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the workhorse for quantitative purity analysis, a comprehensive understanding requires acknowledging alternative and complementary techniques. Each method offers a unique perspective on the sample's integrity.

MethodPrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for separating closely related impurities. Excellent for quantification. Robust and reproducible for routine QC.[4][6]Provides no structural information on unknown impurities. Co-eluting impurities may go undetected without a complementary detector.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information for each peak, enabling the identification of unknown impurities.[5][10] Highly sensitive and specific.Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary, making quantification more complex without specific standards for each impurity.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry.Provides excellent separation for volatile impurities and offers structural information from mass spectra.[5]The target compound has a relatively high boiling point and may require derivatization, adding complexity and potential for artifacts. Not suitable for non-volatile or thermally labile impurities.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Provides absolute quantification without needing a reference standard for each impurity.[10][11] Delivers unambiguous structural information.Lower sensitivity compared to chromatographic methods; impurities below ~0.1-1% may not be detectable.[10] Requires a highly pure internal standard for quantification.
Melting Point Determination of the temperature range over which the solid compound transitions to a liquid.Simple, fast, and inexpensive initial check of purity.[11][12] Pure compounds have a sharp, defined melting point; impurities cause depression and broadening of the range.[11]Not quantitative and non-specific. Insensitive to small amounts of impurities. Cannot distinguish between different impurities.
TLC Thin-Layer Chromatography; separation on a plate coated with an adsorbent material.Very fast, simple, and low-cost method for a quick purity check or for monitoring reaction progress.[13]Primarily qualitative or semi-quantitative at best.[13] Lower resolution and sensitivity compared to HPLC.

Pillar 3: Strategic Selection of Purity Assessment Methodology

The choice of analytical method is dictated by the objective. Is it for routine release testing, identifying an unknown impurity, or a quick in-process check?

Decision_Tree start Purity Assessment Goal? q1 Routine QC & Quantitative Purity? start->q1 q2 Identify Unknown Impurity? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Quick In-Process Check? q2->q3 No lcms Use LC-MS q2->lcms Yes q4 Absolute Quantification (No Standards)? q3->q4 No tlc Use TLC or Melting Point q3->tlc Yes q4->hplc No qnmr Use qNMR q4->qnmr Yes

References

A Comparative Guide to the Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities.[1] This guide offers an in-depth comparison of the anticancer properties of various thiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into specific classes of thiazole derivatives, presenting supporting experimental data and elucidating the structure-activity relationships (SAR) that drive their therapeutic potential.

The Privileged Scaffold: Why Thiazole in Cancer Drug Discovery?

Thiazole derivatives are a focal point in oncology research due to their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2] The nitrogen and sulfur atoms in the thiazole ring are key to forming hydrogen bonds with the active sites of various proteins and enzymes, making them potent inhibitors.[3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic importance of this heterocyclic motif.[4]

This guide will focus on a comparative analysis of three prominent classes of thiazole derivatives:

  • 2-Aminothiazoles: A versatile class with a broad spectrum of anticancer activities.

  • Thiazolidinones: Known for their diverse mechanisms of action, including enzyme inhibition and induction of apoptosis.

  • Thiazole-Hydrazones: Emerging as potent anticancer agents with unique cellular targets.

We will also explore the promising anticancer potential of Thiazole-Coumarin Hybrids and delve into the role of thiazoles as Kinase Inhibitors .

Comparative Anticancer Activity of Thiazole Derivatives

The following sections provide a detailed comparison of the anticancer activity of different thiazole derivatives, supported by in vitro cytotoxicity data (IC50 values) against various human cancer cell lines.

The Versatility of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of compounds with significant anticancer properties.[5] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the amino group. For instance, the presence of lipophilic groups at the 4- and 5-positions of the thiazole ring, coupled with benzylic amines, has been shown to enhance cytotoxicity.[7] Conversely, the introduction of a methyl group at these positions can decrease potency.[7]

Comparative Cytotoxicity of 2-Aminothiazole Derivatives:

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[6][8]
A549 (Lung Cancer)Strong antiproliferative activity[6][8]
Compound 20 H1299 (Lung Cancer)4.89 µM[6][7]
SHG-44 (Glioma)4.03 µM[6][7]
TH-39 K562 (Leukemia)0.78 µM[6]
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)[6]
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)[6]
Thiazolidinones: Multi-Targeting Anticancer Agents

Thiazolidinone derivatives are a class of compounds known for their broad range of biological activities, including potent anticancer effects.[9] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest.[2]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the thiazolidinone ring is critical for its anticancer activity. For example, a 2-phenylimino-4-thiazolidinone scaffold fused with a benzimidazole ring has shown significant anti-proliferative effects against colon and liver cancer cell lines by targeting the NAT1 enzyme.[10]

Comparative Cytotoxicity of Thiazolidinone Derivatives:

Compound/DerivativeCancer Cell LineIC50 Value
Compound 1 MCF-7 (Breast Cancer)0.37 µM[2]
HepG2 (Liver Cancer)1.58 µM[2]
Compound 2 MCF-7 (Breast Cancer)0.54 µM[2]
HepG2 (Liver Cancer)0.24 µM[2]
Compound 4 HT-29 (Colon Cancer)0.073 µM[2]
A549 (Lung Cancer)0.35 µM[2]
MDA-MB-231 (Breast Cancer)3.10 µM[2]
Compound 7g MCF-7 (Breast Cancer)40 µM[11]
A549 (Lung Cancer)40 µM[11]
PC3 (Prostate Cancer)50 µM[11]
Thiazole-Hydrazones: Emerging Anticancer Hybrids

Thiazole-hydrazone hybrids have garnered significant interest in recent years due to their potent and selective anticancer activities.[12] These compounds often exert their effects by inducing apoptosis and targeting specific cellular pathways, such as the Akt signaling pathway.[13]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of thiazole-hydrazone derivatives can be modulated by substitutions on the phenyl rings of both the thiazole and hydrazone moieties. For instance, the presence of an isoquinoline group has been shown to significantly enhance anticancer activity against non-small cell lung cancer.[13]

Comparative Cytotoxicity of Thiazole-Hydrazone Derivatives:

Compound/DerivativeCancer Cell LineIC50 Value
Compound 2k A549 (Lung Cancer)1.43 ± 0.12 µM[13]
Compound 2l A549 (Lung Cancer)1.75 ± 0.07 µM[13]
Compound 2j A549 (Lung Cancer)3.93 ± 0.06 µM[13]
Compound 4m MCF-7 (Breast Cancer)1.82 ± 0.158 µM[14]
BT-474 (Breast Cancer)1.9 ± 0.17 µM[14]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16 μM[15]
HepG2 (Liver Cancer)7.26 ± 0.44 μM[15]

Mechanistic Insights: Signaling Pathways Targeted by Thiazole Derivatives

The anticancer activity of thiazole derivatives is underpinned by their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[16][17] Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[5]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of intervention by thiazole-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_Inhibitor Thiazole-Based Inhibitors Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->Akt

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Kinase Inhibition

Many thiazole derivatives function as potent kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling.[18] These include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][19][20]

Examples of Thiazole-Based Kinase Inhibitors:

  • CDK Inhibitors: Certain novel thiazolone and thiazolthione derivatives have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[19]

  • Aurora Kinase Inhibitors: 2-Aminothiazole derivatives have been identified as promising inhibitors of Aurora kinases, which play a critical role in mitosis.[4][8]

  • EGFR and VEGFR-2 Inhibitors: Thiazolyl-pyrazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[1]

Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for the key experiments used to assess the anticancer activity of thiazole derivatives.

General Experimental Workflow

A typical workflow for evaluating the anticancer potential of novel thiazole derivatives involves a series of in vitro assays.

Experimental_Workflow Start Synthesized Thiazole Derivatives MTT MTT Assay (Cytotoxicity Screening) Start->MTT Apoptosis Apoptosis Assay (Annexin V-FITC/PI) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot End Data Analysis & Conclusion WesternBlot->End

Caption: General experimental workflow for anticancer evaluation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

  • Formazan Crystal Formation: Incubate for 2-4 hours until a purple precipitate is visible.[21]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[23]

  • Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[23][24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[24]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the thiazole derivative and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.[20]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to remove RNA.[4]

  • PI Staining: Add Propidium Iodide (PI) to stain the cellular DNA.[4]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[25]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathways affected by the thiazole derivatives.[26]

Protocol:

  • Cell Lysis: Treat cells with the thiazole derivative, then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Perspectives

Thiazole derivatives represent a highly promising and versatile class of compounds in the quest for novel anticancer therapies. Their ability to target multiple cellular pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases, underscores their therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of new, more potent, and selective thiazole-based anticancer agents. The detailed experimental protocols offer a standardized framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for potential clinical applications.

References

A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of 2-(4-Bromophenyl)thiazole-5-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to the clinic is a meticulous process, demanding rigorous evaluation at every stage. For researchers, scientists, and drug development professionals working with promising scaffolds like 2-(4-Bromophenyl)thiazole-5-carbaldehyde, understanding the nuances of preclinical assessment is paramount. The thiazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth comparison of in vitro and in vivo methodologies for the evaluation of this compound and its analogues, offering field-proven insights and detailed experimental frameworks to navigate the complexities of preclinical research.

The Rationale: From Cellular Assays to Whole-Organism Response

The preclinical evaluation of a compound like this compound, which holds potential as an anticancer or antimicrobial agent, begins with a fundamental question: does it elicit a desired biological response at a cellular level? This is the domain of in vitro studies. These assays, conducted in a controlled laboratory environment using cell lines or isolated microorganisms, are the first-line screening tools. They are indispensable for establishing proof-of-concept, elucidating mechanisms of action, and determining the potency of a compound.

However, a positive result in vitro does not always translate to efficacy in a living organism. The physiological complexity of a whole organism, with its intricate systems of metabolism, distribution, and excretion, presents a multitude of variables that can influence a drug's activity. This is where in vivo studies, conducted in animal models, become critical. They provide a more holistic understanding of a compound's therapeutic potential, its safety profile, and its pharmacokinetic behavior. The judicious integration of both in vitro and in vivo data is therefore essential for making informed decisions in the drug development pipeline.

Part 1: In Vitro Evaluation - Unraveling Cellular Mechanisms and Potency

In vitro assays are the workhorses of early-stage drug discovery, offering high-throughput capabilities and a cost-effective means of screening large libraries of compounds. For a this compound derivative, a typical in vitro evaluation would focus on its potential anticancer and antimicrobial activities.

Anticancer Activity: A Cellular Perspective

The anticancer potential of thiazole derivatives has been extensively documented.[1][2][3] Studies have shown that these compounds can induce apoptosis, inhibit key signaling pathways, and interfere with cell proliferation.[1][4]

A crucial initial step is to assess the cytotoxicity of the compound against a panel of human cancer cell lines. This is often achieved using colorimetric assays such as the MTT or SRB assay. For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated for its anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) using the Sulforhodamine B (SRB) assay.[5]

Table 1: Representative In Vitro Anticancer Activity of a 2-(4-Bromophenyl)thiazole Derivative

Cancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast)SRB5.25-Fluorouracil3.8
A549 (Lung)MTT8.7Cisplatin6.5
HCT-116 (Colon)MTT6.9Doxorubicin4.1

Note: The data presented here is hypothetical and for illustrative purposes, based on typical findings for this class of compounds.

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Targeting Pathogens

The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. In vitro assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a range of pathogenic bacteria and fungi.

For example, synthetic thiazole compounds have been evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[6][7][8][9] The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9]

Table 2: Representative In Vitro Antimicrobial Activity of a 2-(4-Bromophenyl)thiazole Derivative

Microbial StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus (MRSA)Broth Microdilution4Vancomycin1
Escherichia coliBroth Microdilution16Ciprofloxacin0.5
Candida albicansBroth Microdilution8Fluconazole2

Note: The data presented here is hypothetical and for illustrative purposes, based on typical findings for this class of compounds.

This protocol describes the determination of the MIC of a test compound against a bacterial strain.

  • Bacterial Culture: Grow the bacterial strain (e.g., MRSA) in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System

While in vitro studies provide valuable preliminary data, they cannot fully recapitulate the complex interplay of factors within a living organism. In vivo studies are therefore essential to evaluate a compound's therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a more physiologically relevant context.

Anticancer Efficacy in Xenograft Models

For anticancer drug development, the human tumor xenograft model is a widely used preclinical tool.[10] In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The efficacy of the test compound is assessed by its ability to inhibit tumor growth.

For a 2-(4-Bromophenyl)thiazole derivative with promising in vitro anticancer activity, a xenograft study using a relevant cancer cell line (e.g., MCF-7 for breast cancer) would be the logical next step. Studies on other thiazole derivatives have demonstrated significant tumor volume reduction in in vivo anti-breast cancer assays.[11]

Table 3: Representative In Vivo Anticancer Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Oral0+2.5
Thiazole Derivative25Oral45-1.8
Thiazole Derivative50Oral68-3.2
Positive ControlVariesOral75-5.0

Note: The data presented here is a representative example based on typical outcomes in xenograft studies.

This protocol outlines a typical xenograft study to evaluate the in vivo anticancer efficacy of a test compound.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare a formulation of the this compound derivative suitable for the chosen route of administration (e.g., oral gavage). Administer the compound to the treatment groups at predetermined doses and schedules. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Further analysis, such as immunohistochemistry for markers of apoptosis (e.g., caspase-3), can be performed on the tumor tissues.[11]

Antimicrobial Efficacy in Murine Infection Models

To assess the in vivo antimicrobial activity of a compound, various animal infection models can be employed. For a compound showing promise against MRSA, a murine skin infection model is a relevant and established choice.[6][7][8][9] In this model, a wound is created on the back of a mouse and then infected with MRSA. The efficacy of the test compound, typically applied topically, is determined by its ability to reduce the bacterial load in the wound.

Table 4: Representative In Vivo Antimicrobial Efficacy in a Murine Skin Infection Model

Treatment GroupConcentration (%)Administration RouteReduction in Bacterial Load (log10 CFU)
Vehicle Control-Topical0
Thiazole Derivative2Topical2.5
Mupirocin2Topical2.8

Note: The data presented here is a representative example based on the findings of Mohammad et al. (2015).[6][7][8]

This protocol is based on the methodology described by Mohammad et al. (2015).[7]

  • Animal Model: Use female BALB/c mice.

  • Wounding and Infection: Anesthetize the mice and create a full-thickness wound on the dorsal surface. Inoculate the wound with a suspension of MRSA.

  • Topical Treatment: Prepare a formulation of the this compound derivative (e.g., a 2% suspension in petroleum jelly). Apply the formulation topically to the wound twice daily for a specified period (e.g., three days). The control group receives the vehicle only. A positive control group treated with an established topical antibiotic like mupirocin should also be included.[6][7]

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice and excise the wounded tissue. Homogenize the tissue and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Calculate the reduction in bacterial load for each treatment group compared to the vehicle control.

Visualizing the Path Forward: Workflows and Pathways

To better conceptualize the relationship between in vitro and in vivo studies and the potential mechanism of action of this compound, the following diagrams are provided.

G Preclinical Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound 2-(4-Bromophenyl)thiazole -5-carbaldehyde anticancer Anticancer Assays (MTT, SRB) compound->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) compound->antimicrobial ic50 Determine IC50/MIC anticancer->ic50 antimicrobial->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Inhibition) ic50->mechanism xenograft Anticancer Efficacy (Xenograft Model) ic50->xenograft Promising Results infection Antimicrobial Efficacy (Infection Model) ic50->infection Promising Results efficacy_safety Efficacy & Safety Profile xenograft->efficacy_safety infection->efficacy_safety pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) pk_pd->efficacy_safety toxicology Toxicology Studies toxicology->efficacy_safety

Caption: A flowchart illustrating the progression from in vitro to in vivo studies.

G Hypothetical Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole 2-(4-Bromophenyl)thiazole -5-carbaldehyde thiazole->receptor Inhibition

Caption: A diagram showing a potential mechanism of anticancer action.

Conclusion: A Symbiotic Relationship for Successful Drug Development

The preclinical evaluation of this compound and its derivatives is a multi-faceted process that relies on the synergistic interplay between in vitro and in vivo studies. In vitro assays provide the initial, crucial data on a compound's potency and mechanism of action at a cellular level, allowing for rapid screening and lead optimization. However, it is the translation of these findings into a living system through in vivo studies that ultimately determines the therapeutic potential and safety of a drug candidate.

By employing a systematic and logical progression from the benchtop to animal models, researchers can build a comprehensive data package that supports the advancement of promising compounds like this compound into clinical development. This guide has provided a framework for this process, emphasizing the importance of robust experimental design, careful data interpretation, and a deep understanding of the strengths and limitations of each methodology. The successful navigation of this preclinical journey is a critical step towards the ultimate goal of delivering novel and effective therapies to patients in need.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)thiazole-5-carbaldehyde was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including other bromophenyl-substituted thiazoles and related aldehydes. This guide is intended to provide a robust safety framework; however, it is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health & Safety (EHS) department before handling this chemical.

Hazard Assessment: Understanding the Risk Profile

This compound belongs to a class of heterocyclic compounds widely used as intermediates in medicinal chemistry and materials science.[1][2] The thiazole ring itself is recognized as a "structural alert" in drug discovery, indicating a potential for biological activity and associated toxicity. Based on data from closely related analogues, the primary hazards are anticipated to be:

  • Serious Eye Irritation (H319): Aldehyde functional groups can be particularly irritating to mucous membranes, and data for similar thiazole compounds confirm this as a significant risk.[3]

  • Skin Irritation (H315): Direct contact with skin is likely to cause irritation.[3]

  • Respiratory Irritation (H335): Inhalation of the powdered compound or aerosols may cause irritation to the respiratory tract.[3][4]

While comprehensive toxicological data is not available, the potential for uncharacterized biological activity necessitates handling this compound with a high degree of caution to prevent accidental exposure.[5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[6] All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended for Splash Risk: When preparing solutions or handling larger quantities (>1g), a full-face shield must be worn over the chemical splash goggles to protect against splashes.[7]

Hand Protection

Given the risk of skin irritation, appropriate glove selection is critical.

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended.[7] Always use disposable gloves to prevent the spread of contamination.

  • Gloving Protocol: For procedures involving significant contact time or larger quantities, double-gloving is required. This involves wearing two pairs of nitrile gloves, which provides an additional layer of protection in case the outer glove is compromised.

  • Inspection and Replacement: Before use, always inspect gloves for any signs of degradation, discoloration, or punctures. If any direct contact with the chemical occurs, immediately remove the gloves, wash your hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[8]

Body Protection

To prevent contact with clothing and skin:

  • Laboratory Coat: A clean, flame-retardant laboratory coat with long sleeves and a snug fit at the cuffs is mandatory.

  • Apron: For procedures with a high risk of splashing, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[8]

Foot Protection
  • Shoes: Fully enclosed, non-permeable shoes are required at all times in the laboratory.[7]

PPE Selection Summary and Rationale

The following table summarizes the required PPE and the scientific reasoning behind each selection.

Body PartRecommended ProtectionRationale & Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Required to prevent eye irritation from dust or splashes. Must provide a full seal.[3] Face Shield: Worn over goggles during solution preparation or when handling >1g to protect the entire face.[7]
Hands Double-Layer Nitrile GlovesProvides robust protection against skin irritation. Double-gloving minimizes exposure risk from undetected punctures on the outer glove. Check for a breakthrough time of >60 minutes for similar chemicals if available.[8]
Body Flame-Retardant Lab CoatProtects skin and personal clothing from contamination. Ensure cuffs are tucked into the outer glove of your double-glove system.
Respiratory Certified Chemical Fume HoodPrimary Engineering Control: Not technically PPE, but this is the most critical piece of equipment for preventing respiratory exposure to dust or vapors.[8] If engineering controls fail or are unavailable for a specific task, consult EHS for appropriate respirator selection (e.g., N95 for particulates).[6]
Feet Closed-Toed, Non-Permeable ShoesProtects feet from spills of chemicals or other laboratory hazards.[7]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Ensure a chemical spill kit is readily available. Verify that the safety shower and eyewash station are unobstructed and have been recently tested.[7]

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling:

    • Perform all manipulations within a certified chemical fume hood with the sash at the lowest practical height.

    • When weighing the solid compound, use a weigh boat or creased paper on a tared balance inside the hood. Avoid creating dust clouds.[9]

    • When preparing solutions, slowly add the solid chemical to the solvent to prevent splashing.

  • Decontamination: After handling, decontaminate any surfaces with an appropriate solvent and wipe down the work area. Dispose of cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE in a way that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inside out as you remove it. Finally, remove the inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[9][10] Do not eat, drink, or smoke in the laboratory.[10]

Waste Disposal Plan
  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and solutions containing the compound must be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[9][10] Do not pour chemical waste down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_ppe PPE Protocol cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal RiskAssessment 1. Conduct Risk Assessment & Review SDS Analogues VerifyControls 2. Verify Fume Hood & Emergency Equipment RiskAssessment->VerifyControls Donning 3. Don PPE (Coat, Gloves, Goggles) VerifyControls->Donning Weighing 4. Weigh Solid Donning->Weighing SolutionPrep 5. Prepare Solution Weighing->SolutionPrep Decontaminate 6. Decontaminate Workspace SolutionPrep->Decontaminate Doffing 7. Doff PPE Correctly Decontaminate->Doffing Waste 8. Segregate Hazardous Waste Doffing->Waste Hygiene 9. Wash Hands Thoroughly Waste->Hygiene

Caption: Workflow for handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.